GSK215
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H59F3N10O6S |
|---|---|
Molecular Weight |
985.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[4-[3-methoxy-4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)-2-pyridinyl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H59F3N10O6S/c1-29(31-12-14-32(15-13-31)44-30(2)56-28-70-44)57-47(67)40-23-34(64)26-63(40)48(68)45(49(3,4)5)60-43(65)27-61-18-20-62(21-19-61)33-16-17-38(41(22-33)69-7)59-42-24-39(36(25-55-42)50(51,52)53)58-37-11-9-8-10-35(37)46(66)54-6/h8-17,22,24-25,28-29,34,40,45,64H,18-21,23,26-27H2,1-7H3,(H,54,66)(H,57,67)(H,60,65)(H2,55,58,59)/t29-,34+,40-,45+/m0/s1 |
InChI Key |
ZGSWGXNEXAXEGV-XFCHVEHOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of its molecular interactions and cellular consequences.
Core Mechanism of Action: Potent and Selective TRPV4 Agonism
GSK1016790A is a small molecule that functions as a highly potent and selective agonist for the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes.[1][2][3][4] Its primary mechanism of action is the direct activation of the TRPV4 channel, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell.[2][3] This influx of calcium is a critical initiating event that triggers a cascade of downstream signaling pathways, ultimately dictating the cellular response.
The activation of TRPV4 by GSK1016790A is specific, with no significant activity reported at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM.[5] This selectivity makes GSK1016790A an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4.[1][4]
Quantitative Data Summary
The potency of GSK1016790A in activating TRPV4 has been quantified across various cell types. The following table summarizes the reported half-maximal effective concentration (EC₅₀) values.
| Cell Type | Species | Parameter Measured | EC₅₀ Value (nM) | Reference |
| HEK293 cells expressing human TRPV4 | Human | Ca²⁺ influx | 2.1 | [2][5] |
| HEK293 cells expressing mouse TRPV4 | Mouse | Ca²⁺ influx | 18 | [2][5] |
| HeLa cells transiently transfected with TRPV4 | Human | Ca²⁺ influx | 3.3 | [6] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [2] |
| HEK293 cells (for cytoplasmic aggregation of TRPV4) | Human | BRET assay | 31 | [1][5] |
| Primary human microvascular endothelial cells | Human | Whole-cell Ca²⁺ event frequency | 26.9 | [7] |
| HaloTag-fused TRPV4-expressing HEK293 cells | Human | Ca²⁺ influx | 26 | [3] |
| Parental HEK293 cells (endogenous TRPV4) | Human | Ca²⁺ influx | 34 | [3] |
Signaling Pathways and Cellular Responses
The initial influx of Ca²⁺ through the TRPV4 channel upon binding of GSK1016790A initiates a complex series of intracellular signaling events. These pathways can vary depending on the cell type but generally lead to distinct cellular responses.
Endothelial Cell Signaling and Vasodilation
In endothelial cells, GSK1016790A-mediated TRPV4 activation leads to the activation of endothelial nitric oxide synthase (eNOS). This process is partially mediated by the AMP-activated protein kinase (AMPK) pathway. The subsequent production of nitric oxide (NO) promotes vasodilation. Furthermore, studies have shown that GSK1016790A can inhibit monocyte adhesion to endothelial cells, suggesting a potential anti-inflammatory and anti-atherosclerotic role.
Regulation of TRPV4 Channel Trafficking
A key aspect of GSK1016790A's mechanism of action involves the regulation of TRPV4 channel expression at the plasma membrane. Prolonged stimulation with GSK1016790A induces the internalization and endocytosis of TRPV4 channels.[1][8] This process is dependent on the influx of both extracellular and intracellular calcium and is controlled by the Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and RhoA signaling pathways.[1][4][8] Following internalization, the channels are translocated to recycling endosomes.[1][4][8]
Mandatory Visualizations
Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Endocytosis
Caption: GSK1016790A-induced TRPV4 signaling cascade leading to channel endocytosis.
Experimental Workflow for Calcium Imaging
Caption: A typical experimental workflow for measuring intracellular calcium changes.
Experimental Protocols
Intracellular Calcium Imaging
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of GSK1016790A.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells)
-
Hanks' Balanced Salt Solution (HBSS) containing: 140 mmol/L NaCl, 5 mmol/L KCl, 10 mmol/L HEPES, 11 mmol/L D-glucose, 1 mmol/L MgCl₂, 2 mmol/L CaCl₂, and 2 mmol/L probenecid, adjusted to pH 7.4.[1][5]
-
FURA-2AM (calcium-sensitive dye)
-
Pluronic F-127
-
GSK1016790A stock solution (in DMSO)
-
Fluorescence plate reader or microscope equipped for ratiometric imaging
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer by dissolving FURA-2AM (final concentration 2.5 µM) and Pluronic F-127 (final concentration 0.01% w/v) in HBSS.[1][5]
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the FURA-2AM loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add GSK1016790A at the desired final concentration.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor the change in [Ca²⁺]i.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for TRPV4 Trafficking
This protocol is used to study the interaction and trafficking of TRPV4 channels upon stimulation with GSK1016790A.
Materials:
-
HEK293 cells
-
Plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture and transfection reagents.
-
Coelenterazine h (luciferase substrate)
-
BRET-compatible microplate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TRPV4-Rluc (donor) and TRPV4-YFP (acceptor) plasmids. Plate the transfected cells in a white-walled 96-well plate.
-
Cell Stimulation: 24-48 hours post-transfection, replace the culture medium with a suitable assay buffer. Add GSK1016790A at various concentrations to the wells.
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to each well.
-
BRET Measurement:
-
Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader. The filter sets are typically centered around the emission maxima of the donor (e.g., 480 nm for Rluc) and the acceptor (e.g., 530 nm for YFP).
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.[9]
-
An increase in the BRET ratio indicates a closer proximity of the donor and acceptor molecules, which can be interpreted as channel aggregation or conformational changes during trafficking.[1][5]
-
Western Blotting for eNOS Phosphorylation
This protocol is to assess the phosphorylation status of eNOS in response to GSK1016790A treatment in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
GSK1016790A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture HUVECs to confluency. Treat the cells with GSK1016790A at the desired concentration and for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total eNOS and the loading control to normalize the data.
References
- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Full-Spectral Multiplexing of Bioluminescence Resonance Energy Transfer in Three TRPV Channels - PMC [pmc.ncbi.nlm.nih.gov]
GSK1016790A: A Technical Guide to a Potent and Selective TRPV4 Agonist
For Researchers, Scientists, and Drug Development Professionals
GSK1016790A is a potent and selective small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes. This document provides an in-depth technical overview of GSK1016790A, its mechanism of action, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
GSK1016790A specifically activates TRPV4 channels, leading to an influx of cations, most notably calcium (Ca²⁺)[1][2][3]. This influx triggers a cascade of downstream signaling events that vary depending on the cell type. The activation of TRPV4 by GSK1016790A is dose-dependent and has been demonstrated in various recombinant and native systems, including endothelial cells, smooth muscle cells, and urothelial cells[2][3].
Quantitative Data Summary
The potency of GSK1016790A has been quantified across different cell types and experimental systems. The following tables summarize the key quantitative data available.
| Parameter | Cell Type | Value | Reference |
| EC₅₀ | Human TRPV4 expressing HEK cells | 2.1 nM | [2] |
| EC₅₀ | Mouse TRPV4 expressing HEK cells | 18 nM | [2] |
| EC₅₀ | Choroid plexus epithelial cells | 34 nM | [2] |
| EC₅₀ | Primary human microvascular endothelial cells | 26.9 nM | [4] |
Table 1: In Vitro Potency of GSK1016790A
| Effect | System | Dose/Concentration | Observation | Reference |
| Vasodilation | Intact-chest rat | Low doses | Decrease in pulmonary arterial pressure | [5][6] |
| Cardiovascular Collapse | Intact-chest rat | High dose (intravenous) | Reversible in some subjects | [5] |
| Reduced Atherosclerotic Plaque | ApoE deficient mice | Oral administration | Significant reduction in plaque formation | [7] |
| Attenuated Neurological Deficits | Mouse model of intracerebral hemorrhage | Administration of GSK1016790A | Improved neurological and motor outcomes | [8] |
Table 2: In Vivo Effects of GSK1016790A
Signaling Pathways
The activation of TRPV4 by GSK1016790A initiates a complex network of intracellular signaling pathways. A primary consequence is the elevation of intracellular calcium, which in turn modulates channel trafficking and other cellular processes. The endocytosis of TRPV4 channels following stimulation with GSK1016790A is regulated by Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA[1][9][10]. In endothelial cells, GSK1016790A-induced TRPV4 activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMP-activated protein kinase (AMPK) pathway, which has implications for vasodilation and anti-inflammatory responses[7].
Experimental Protocols
Calcium Imaging
A common method to assess the activity of GSK1016790A is through calcium imaging. This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist stimulation.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 cells stably expressing TRPV4, HUVECs, or HeLa cells transiently transfected with TRPV4) are cultured on glass coverslips.[1][3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at room temperature.
-
Imaging: The coverslip is mounted on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Stimulation: A baseline [Ca²⁺]i is recorded before the addition of GSK1016790A at various concentrations to the perfusion solution.
-
Data Analysis: The change in fluorescence intensity ratio is monitored over time, which corresponds to the change in [Ca²⁺]i. The dose-response curve can be generated to calculate the EC₅₀.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV4 channels in response to GSK1016790A.
Methodology:
-
Cell Preparation: HeLa cells transfected with TRPV4-mVenus are identified for recording.[3]
-
Pipette Preparation: Borosilicate micropipettes with a resistance of approximately 2 MΩ are fabricated.[3]
-
Recording: The whole-cell configuration is established using an EPC-10 amplifier.[3]
-
Stimulation: GSK1016790A is applied to the bath solution to evoke TRPV4-mediated currents.
-
Data Acquisition: Current-voltage (I-V) relationships are determined by applying voltage ramps.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is utilized to visualize and quantify the trafficking and activity of TRPV4 channels near the plasma membrane.
Methodology:
-
Cell Culture: Primary human microvascular endothelial cells are cultured on coverslips.[4]
-
Imaging Setup: An inverted microscope equipped with a TIRF objective is used.
-
Stimulation: GSK1016790A is added to the imaging medium.
-
Data Acquisition: Time-lapse images of fluorescently tagged TRPV4 channels or calcium events near the membrane are captured.
-
Analysis: The number and behavior of single-channel events or vesicle fusion events are analyzed to understand channel dynamics.[1][9] This technique has revealed that GSK1016790A increases the number of active TRPV4 channel sites.[4]
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are employed to study protein-protein interactions, such as the interaction of TRPV4 with signaling molecules or its endocytosis.
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for a BRET donor (e.g., Renilla luciferase) fused to TRPV4 and a BRET acceptor (e.g., YFP) fused to a protein of interest (e.g., Kras, Rab11).[1]
-
Stimulation: Cells are treated with GSK1016790A.
-
Measurement: The BRET signal is measured using a luminometer.
-
Analysis: An increase in the BRET ratio indicates a closer proximity between the donor and acceptor proteins, signifying an interaction or co-localization. For instance, an increased BRET signal between TRPV4 and Rab11 after GSK1016790A treatment suggests translocation of TRPV4 to recycling endosomes.[11]
Concluding Remarks
GSK1016790A serves as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the TRPV4 channel. Its high potency and selectivity have enabled detailed investigations into TRPV4-mediated signaling in various contexts, from vascular function to neurological processes. The experimental protocols outlined herein provide a foundation for researchers to further explore the intricate mechanisms governed by TRPV4 activation.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 10. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GSK1016790A: A Selective TRPV4 Agonist - An In-depth Technical Guide
Introduction
GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes.[1][2][3][4][5] As a crucial pharmacological tool, GSK1016790A has been instrumental in elucidating the physiological and pathophysiological roles of TRPV4 in various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons.[1][4][5] This technical guide provides a comprehensive overview of GSK1016790A, including its pharmacological properties, key experimental protocols for its use, and the signaling pathways it modulates.
Core Properties of GSK1016790A
GSK1016790A activates TRPV4 channels, leading to an influx of cations, most notably calcium (Ca²⁺), thereby increasing intracellular calcium concentrations ([Ca²⁺]i).[1][2][4][5] This activation is dose-dependent and has been demonstrated in various cell types, including HEK293 cells expressing TRPV4, primary endothelial cells, and urothelial cells.[2][6][7][8]
Quantitative Data: Potency and Efficacy
The potency of GSK1016790A is typically characterized by its half-maximal effective concentration (EC₅₀), which varies depending on the cell type and experimental conditions.
| Cell Type | Species | Assay | EC₅₀ (nM) | Reference |
| HEK293 cells | Human TRPV4 | Calcium Influx | 2.1 | [2][3][9] |
| HEK293 cells | Mouse TRPV4 | Calcium Influx | 18 | [2][3][9] |
| HeLa cells | Human TRPV4 | Calcium Influx | 3.3 | [8][10] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [6][7] |
| Primary human endothelial cells | Human | Calcium Influx (TIRFM) | 26.9 | [11] |
Selectivity Profile
GSK1016790A exhibits high selectivity for TRPV4 over other TRP channels. Studies have shown no significant activity at TRPM8 and TRPA1 channels at concentrations up to 20 μM.[3][9]
Signaling Pathways Modulated by GSK1016790A
Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. A key consequence of prolonged activation is the endocytosis and downregulation of TRPV4 channels from the plasma membrane. This process is dependent on calcium influx and is regulated by a complex signaling network.
GSK1016790A-Induced TRPV4 Internalization Pathway
The internalization of TRPV4 channels following stimulation with GSK1016790A is a crucial mechanism for regulating channel activity. This process is dependent on both calcium influx from the extracellular space and calcium release from intracellular stores.[1][12] The signaling cascade involves the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[1][4][12]
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 6. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of GSK1016790A: A Potent and Selective TRPV4 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a novel, potent, and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of GSK1016790A. It details its mechanism of action, key in vitro and in vivo experimental findings, and the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of TRPV4 modulation.
Introduction
The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors, responding to a variety of physical and chemical stimuli.[1] Among these, the TRPV4 channel is a polymodal, calcium-permeable cation channel activated by stimuli such as hypotonic stress, moderate heat, mechanical stress, and endogenous ligands like arachidonic acid metabolites.[1][2] Its widespread expression in tissues including the vascular endothelium, lungs, kidneys, and nervous system points to its involvement in diverse physiological functions.[1][2]
The development of specific pharmacological tools is essential to dissect the complex roles of TRPV4 in health and disease. GSK1016790A has emerged as a highly potent and selective small-molecule agonist of TRPV4, proving to be an invaluable tool for in vitro and in vivo studies.[3][4] This guide synthesizes the current knowledge on GSK1016790A, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and the signaling cascades it triggers.
Pharmacological Profile of GSK1016790A
GSK1016790A is a potent activator of the TRPV4 channel, demonstrating significantly higher potency than the commonly used phorbol ester agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).[5] Its selectivity for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been established.
In Vitro Potency
The potency of GSK1016790A has been quantified across various cell-based assays, primarily by measuring the influx of calcium (Ca²⁺) upon channel activation. The half-maximal effective concentration (EC₅₀) values highlight its high affinity for the TRPV4 channel.
| Cell Line/System | Species | Assay Type | EC₅₀ Value | Reference(s) |
| HEK cells expressing TRPV4 | Human | Ca²⁺ Influx | 2.1 nM | [5][6] |
| HEK cells expressing TRPV4 | Mouse | Ca²⁺ Influx | 18 nM | [5][6] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 nM | [7] |
| Primary human microvascular endothelial cells | Human | Ca²⁺ Event Frequency | 26.9 nM | [8] |
| HEK293 T-REx cells expressing TRPV4 | Human | Cytoplasmic Aggregation | 31 nM | [3] |
In Vivo Activity
In vivo studies have demonstrated the physiological effects of GSK1016790A administration. These studies confirm its ability to activate TRPV4 channels in whole organisms, leading to observable physiological responses.
| Animal Model | Administration Route | Observed Effect | Reference(s) |
| Mice | Intraperitoneal (i.p.) | Dose-dependent inhibition of whole gut transit time. | [6] |
| Mice | Intravenous (i.v.) | Decreased leukocyte adhesion to inflamed endothelium. | [9] |
| ApoE deficient mice | Oral | Reduced atherosclerotic plaque formation. | [9] |
| Rats (l-NAME-treated) | Intravenous (i.v.) | Increased pulmonary arterial pressure. | [10] |
| Mice | Intravesical infusion | Induced bladder overactivity. | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of GSK1016790A is the direct activation of the TRPV4 channel, leading to an influx of cations, most notably Ca²⁺.[1][6] This initial event triggers a cascade of downstream signaling pathways that vary depending on the cell type and physiological context.
Core Activation Mechanism
GSK1016790A binding to the TRPV4 channel induces a conformational change that opens the channel pore, allowing for the influx of cations down their electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the primary trigger for subsequent cellular responses.[1]
Caption: Core activation mechanism of the TRPV4 channel by GSK1016790A.
Downstream Signaling in Endothelial Cells
In endothelial cells, GSK1016790A-mediated TRPV4 activation has been shown to stimulate the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[9] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.
Caption: GSK1016790A-induced signaling pathway in endothelial cells.
Channel Regulation and Desensitization
Prolonged stimulation of the TRPV4 channel with GSK1016790A leads to a rapid partial desensitization and downregulation of the channel from the plasma membrane.[1][3] This process of endocytosis is dependent on the release of calcium from intracellular stores and is regulated by a signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[3][11]
Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.
Key Experimental Protocols
The characterization of GSK1016790A has relied on several key experimental techniques. Detailed methodologies for two of the most fundamental assays are provided below.
Intracellular Calcium Imaging
This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to GSK1016790A application.
-
Cell Preparation: Cells (e.g., HEK293 cells stably expressing TRPV4) are seeded onto glass coverslips and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.
-
Imaging: The coverslips are mounted on an inverted fluorescence microscope. The cells are continuously perfused with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Stimulation and Data Acquisition: A baseline fluorescence is recorded before the application of GSK1016790A at various concentrations. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular calcium concentration.[1][12]
Caption: Workflow for a typical intracellular calcium imaging experiment.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the TRPV4 channels in the cell membrane.
-
Cell Preparation: Cells expressing TRPV4 are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell. The membrane potential is clamped at a holding potential (e.g., -90 mV).[1]
-
Data Recording: A voltage ramp protocol (e.g., -100 mV to +100 mV) is applied to measure the current-voltage (I-V) relationship. GSK1016790A is applied to the extracellular solution, and the resulting changes in whole-cell currents are recorded.[1]
Solutions:
-
Extracellular Solution (Ca²⁺-containing): 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES (pH 7.4).[1]
-
Pipette Internal Solution: 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP (pH 7.2).[1]
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Conclusion
GSK1016790A is a cornerstone pharmacological tool for the investigation of TRPV4 channel function. Its high potency and selectivity have enabled significant advances in our understanding of the physiological and pathophysiological roles of this versatile ion channel. This guide provides a foundational resource for researchers utilizing GSK1016790A, offering a summary of its properties, the signaling pathways it modulates, and the key experimental methodologies for its study. Continued research with this and other selective TRPV4 modulators will undoubtedly uncover new therapeutic opportunities for a range of diseases.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK1016790A in Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel pivotal in a multitude of physiological processes.[1][2] As a crucial pharmacological tool, GSK1016790A allows for the detailed investigation of TRPV4-mediated calcium signaling and its downstream consequences. This technical guide provides an in-depth overview of the core mechanisms of GSK1016790A, focusing on its role in initiating calcium signaling cascades, with detailed experimental protocols and quantitative data for researchers in the field.
Core Mechanism of Action: TRPV4 Channel Activation
GSK1016790A functions by directly binding to and activating the TRPV4 ion channel. This activation leads to a conformational change in the channel, opening a pore that is permeable to cations, most notably calcium (Ca²⁺). The influx of extracellular Ca²⁺, as well as the release of Ca²⁺ from intracellular stores, results in a rapid and significant increase in cytosolic calcium concentration ([Ca²⁺]i).[1][2] This elevation in intracellular calcium is the primary trigger for a cascade of downstream signaling events.
Quantitative Data: Potency and Efficacy of GSK1016790A
The potency of GSK1016790A in activating TRPV4 channels has been quantified across various cell types. The half-maximal effective concentration (EC₅₀) values highlight its high affinity for the TRPV4 channel.
| Cell Type | Species | EC₅₀ Value (nM) | Reference |
| HEK293 cells expressing human TRPV4 | Human | 2.1 | MedChemExpress |
| HEK293 cells expressing mouse TRPV4 | Mouse | 18 | MedChemExpress |
| Choroid plexus epithelial cells | Not Specified | 34 | TargetMol |
| HeLa cells expressing TRPV4 | Human | 3.3 | PLOS One |
| HEK293 cells (for TRPV4 aggregation) | Human | 31 | Frontiers in Pharmacology |
Key Signaling Pathways Modulated by GSK1016790A
The GSK1016790A-induced surge in intracellular calcium activates multiple downstream signaling pathways, influencing a range of cellular functions from vasodilation to channel trafficking.
The CaMKK/AMPK/eNOS Pathway and Vasodilation
In endothelial cells, the influx of Ca²⁺ initiated by GSK1016790A leads to the activation of endothelial Nitric Oxide Synthase (eNOS). This process is mediated by the activation of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) and AMP-activated protein kinase (AMPK). Activated eNOS produces nitric oxide (NO), a potent vasodilator that plays a critical role in regulating blood pressure and vascular tone.
Caption: GSK1016790A-induced vasodilation pathway.
PI3K/PKC/RhoA Pathway and TRPV4 Endocytosis
Prolonged stimulation of TRPV4 by GSK1016790A can lead to the internalization or endocytosis of the channel from the plasma membrane. This regulatory mechanism, which can modulate the cell's sensitivity to further stimulation, is dependent on the increase in intracellular Ca²⁺. The signaling cascade controlling this process involves Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[1][2] This pathway ultimately leads to the translocation of TRPV4 channels to recycling endosomes.[1][2]
Caption: Signaling pathway of GSK1016790A-induced TRPV4 endocytosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of GSK1016790A.
Intracellular Calcium Imaging with Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations following the application of GSK1016790A.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) containing (in mM): 140 NaCl, 5 KCl, 10 HEPES, 11 D-glucose, 1 MgCl₂, 2 CaCl₂, and 2 probenecid, adjusted to pH 7.4.
-
GSK1016790A stock solution (in DMSO)
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Seed cells on glass coverslips or in a 96-well plate and grow to the desired confluency.
-
Prepare a loading solution of 2.5 µM Fura-2 AM with 0.01% (w/v) Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add GSK1016790A at the desired final concentration to the cells.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) to determine the relative change in intracellular calcium concentration.
Caption: Workflow for intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents across the cell membrane in response to GSK1016790A, providing insights into TRPV4 channel activity.
Materials:
-
Cells expressing TRPV4
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 4 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 135 KCl, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.3.
-
GSK1016790A solution
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure baseline currents.
-
Perfuse the cell with the external solution containing GSK1016790A at the desired concentration.
-
Record the current responses during and after agonist application using the same voltage ramp protocol.
-
Analyze the current-voltage (I-V) relationship to characterize the GSK1016790A-activated currents.
Caption: Workflow for whole-cell patch-clamp experiments.
Bioluminescence Resonance Energy Transfer (BRET) Assay for TRPV4 Trafficking
The BRET assay can be used to monitor the internalization of TRPV4 channels from the plasma membrane in response to GSK1016790A stimulation.[1][2] This protocol outlines a method to measure the interaction between TRPV4 and markers of the plasma membrane or endosomes.
Materials:
-
HEK293 cells
-
Plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and a plasma membrane marker (e.g., Kras) or an endosomal marker (e.g., Rab11) fused to a BRET acceptor (e.g., Venus).
-
Transfection reagent
-
Coelenterazine h (BRET substrate)
-
HBSS
-
Luminometer/plate reader capable of measuring dual emissions (e.g., 480 nm for Rluc8 and 530 nm for Venus).
Procedure:
-
Co-transfect HEK293 cells with the TRPV4-Rluc8 and Kras-Venus (or Rab11-Venus) plasmids.
-
After 48 hours, seed the transfected cells into a white, clear-bottom 96-well plate.
-
Replace the culture medium with HBSS 30 minutes before the assay.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Measure the baseline luminescence at 480 nm (donor) and 530 nm (acceptor) for 2-3 minutes.
-
Add GSK1016790A (e.g., 100 nM final concentration) to the wells.
-
Immediately begin measuring the luminescence at both wavelengths at different time points (e.g., every 2 minutes for 30 minutes).
-
Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (480 nm). An increase in the BRET ratio between TRPV4 and Rab11 and a decrease between TRPV4 and Kras indicates channel internalization.
Western Blotting for eNOS Phosphorylation
This protocol is for detecting the phosphorylation of eNOS at Ser1177, a key indicator of its activation, following stimulation with GSK1016790A.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
GSK1016790A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total-eNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat endothelial cells with GSK1016790A (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-eNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-eNOS antibody to normalize for protein loading.
Conclusion
GSK1016790A is an indispensable tool for probing the intricate world of TRPV4-mediated calcium signaling. Its high potency and selectivity allow for the precise activation of this channel, enabling the dissection of downstream signaling cascades that regulate vital physiological functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of GSK1016790A and the TRPV4 channel in both health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
In Vivo Effects of GSK1016790A Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4][5][6] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, that is widely expressed in various tissues and implicated in a multitude of physiological and pathophysiological processes.[1][4][5][7] This technical guide provides a comprehensive overview of the in vivo effects of GSK1016790A administration, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Mechanism of Action
GSK1016790A activates TRPV4 channels, leading to an influx of cations, most notably Ca²⁺.[1][2][4][5][8] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events that vary depending on the cell type and physiological context.[1][4][5] Notably, prolonged stimulation with GSK1016790A can lead to a downregulation of TRPV4 channels from the plasma membrane through a process of endocytosis.[1][2][3][4][5] This internalization is regulated by PI3K, PKC, and RhoA signaling pathways.[1][3][4][5]
In Vivo Physiological and Pathological Effects
Administration of GSK1016790A in vivo elicits a range of dose-dependent physiological responses, affecting the cardiovascular, respiratory, and urinary systems, and has been instrumental in elucidating the role of TRPV4 in nociception and edema.
Cardiovascular Effects
Intravenous administration of GSK1016790A in rats produces dose-dependent changes in cardiovascular parameters. At lower doses (2-10 μg/kg), it induces vasodilation, leading to a decrease in systemic and pulmonary arterial pressure and a slight increase in cardiac output.[9][10] However, higher doses (e.g., 12 μg/kg, i.v.) can lead to a severe cardiovascular collapse.[9][10] The vasodilatory effects are endothelium-dependent and mediated by nitric oxide (NO) synthase (NOS).[11] Interestingly, when NOS is inhibited, GSK1016790A can cause pulmonary vasoconstriction.[11][9][10]
Table 1: Cardiovascular Effects of Intravenous GSK1016790A in Rats
| Dose (μg/kg, i.v.) | Change in Systemic Arterial Pressure | Change in Pulmonary Arterial Pressure | Change in Cardiac Output | Reference |
| 2-10 | Dose-dependent decrease | Small decrease | Small increase | [11][9][10] |
| 12 | Cardiovascular collapse | - | - | [11][9][10] |
Respiratory Effects
In anesthetized, spontaneously breathing rats, right atrial injection of GSK1016790A (e.g., 40 μg/kg) evokes a slow-developing, long-lasting rapid shallow breathing.[12][13] This effect is characterized by an increased respiratory frequency and a reduced tidal volume.[12][13] The respiratory effects of GSK1016790A are mediated by the indirect activation of bronchopulmonary sensory neurons and can be abolished by vagotomy or inhibition of cyclooxygenase.[12][13]
Table 2: Respiratory Effects of Right Atrial GSK1016790A Injection in Rats
| Parameter | Control | GSK1016790A (40 μg/kg) | Reference |
| Respiratory Frequency (breaths/min) | 62.7 ± 1.9 | 79.6 ± 3.2 | [12][13] |
| Tidal Volume (ml) | 1.9 ± 0.0 | 1.5 ± 0.1 | [12][13] |
Induction of Edema
GSK1016790A administration has been shown to induce edema, particularly pulmonary edema, by increasing vascular permeability.[14] This effect is directly linked to TRPV4 activation on endothelial cells.[14] Intravenous administration in rats leads to a significant increase in lung wet weight, which can be attenuated by TRPV4 antagonists.[14]
Nociception
Intraplantar injection of GSK1016790A in rodents induces nociceptive behaviors, such as mechanical allodynia.[15] This has established the role of TRPV4 in peripheral pain signaling. The pronociceptive effect can be reversed by TRPV4 antagonists.
Urinary Bladder Function
In vivo studies in mice have demonstrated that intra-bladder infusion of GSK1016790A induces bladder overactivity.[8] This is consistent with in vitro findings showing that GSK1016790A contracts bladder smooth muscle.[8][16] These effects are absent in TRPV4 knockout mice, highlighting the specific role of this channel in bladder function.[8]
Experimental Protocols
Cardiovascular and Respiratory Monitoring in Rats
-
Animal Model: Anesthetized, spontaneously breathing Sprague-Dawley rats.
-
Administration: For cardiovascular studies, GSK1016790A is typically administered intravenously (i.v.).[11][9][10] For respiratory studies, right atrial injection is used to ensure rapid delivery to the pulmonary circulation.[12][13]
-
Measurements:
-
Systemic and pulmonary arterial pressures are monitored using fluid-filled catheters connected to pressure transducers.
-
Cardiac output is measured using techniques such as thermodilution.
-
Respiratory parameters (frequency, tidal volume) are recorded using a pneumotachograph.
-
-
Pharmacological Interventions: To investigate mechanisms, studies often involve pre-treatment with antagonists such as the TRPV4 antagonist GSK2193874, the NOS inhibitor L-NAME, or the cyclooxygenase inhibitor indomethacin.[11][12][13]
Induction of Pulmonary Edema in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: GSK1016790A is administered intravenously.
-
Assessment: Pulmonary edema is quantified by measuring the lung wet weight to body weight ratio. A significant increase in this ratio indicates fluid accumulation in the lungs.
-
Antagonist Studies: The specificity of the response is confirmed by pre-treating animals with a TRPV4 inhibitor.[14]
Signaling Pathways and Visualizations
GSK1016790A-Induced TRPV4 Trafficking
GSK1016790A binding to the TRPV4 channel initiates a signaling cascade that leads to the channel's internalization from the plasma membrane. This process serves as a negative feedback mechanism to modulate cellular responses.
Caption: GSK1016790A-induced TRPV4 channel endocytosis signaling pathway.
Experimental Workflow for Investigating Cardiovascular Effects
The following diagram illustrates a typical experimental workflow for studying the in vivo cardiovascular effects of GSK1016790A.
Caption: Experimental workflow for in vivo cardiovascular studies of GSK1016790A.
Conclusion
GSK1016790A is an invaluable pharmacological tool for probing the in vivo functions of the TRPV4 channel. Its administration elicits distinct, dose-dependent effects on multiple organ systems, providing critical insights into the role of TRPV4 in regulating physiological processes such as cardiovascular hemodynamics, respiration, and bladder function, as well as its involvement in pathological conditions like edema and pain. The detailed experimental protocols and signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals working to further understand and therapeutically target the TRPV4 channel.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Transient receptor potential vanilloid 4 as a regulator of induced pluripotent stem cell chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons [frontiersin.org]
- 13. Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Beyond TRPV4: An In-depth Technical Guide to the Cellular Targets of GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent small-molecule compound widely recognized and utilized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Its high potency and specificity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4, which range from mechanosensation and osmoregulation to vascular function and inflammatory responses. This technical guide addresses the critical question of its cellular targets beyond TRPV4. While the existing body of scientific literature overwhelmingly points to a remarkably high degree of selectivity for TRPV4, a thorough examination of the evidence is essential for the rigorous interpretation of experimental results and for anticipating potential translational challenges.
This document provides a comprehensive overview of the known cellular interactions of GSK1016790A. It presents quantitative data on its on-target activity, details the experimental approaches used to verify its specificity, and explores the signaling pathways it modulates. Despite extensive investigation, the current publicly available data does not identify any significant, specific cellular off-targets for GSK1016790A. Therefore, this guide will focus on the substantial evidence that supports its characterization as a highly selective TRPV4 agonist.
Data Presentation: Quantitative Analysis of GSK1016790A Activity
The potency of GSK1016790A in activating TRPV4 has been quantified across various cellular systems. The following tables summarize the key efficacy and selectivity data available in the literature.
Table 1: Potency of GSK1016790A on TRPV4 Channels
| Species/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Human TRPV4 in HEK cells | Ca2+ Influx | EC50 | 2.1 | [1] |
| Mouse TRPV4 in HEK cells | Ca2+ Influx | EC50 | 18 | [1] |
| Choroid Plexus Epithelial Cells | Ca2+ Influx | EC50 | 34 | |
| HeLa cells expressing TRPV4 | Ca2+ Influx | EC50 | 3.3 | |
| Primary Human Endothelial Cells | Ca2+ Event Frequency | EC50 | 26.9 | [2] |
Table 2: Selectivity Profile of GSK1016790A
| Target | Concentration Tested (µM) | Observed Activity | Reference |
| TRPM8 | 20 | No activity | [3] |
| TRPA1 | 20 | No activity | [3] |
Note: While a comprehensive screen against a broad panel of receptors and enzymes (e.g., a CEREP panel) is common in drug development, the results of such a screen for GSK1016790A are not publicly available in the reviewed scientific literature. The selectivity data is primarily derived from functional assays on related ion channels.
Experimental Protocols: Methodologies for Determining Specificity
The high selectivity of GSK1016790A for TRPV4 has been established through a series of rigorous experimental paradigms. These protocols are designed to differentiate TRPV4-mediated effects from potential off-target activities.
Calcium Influx Assays in Heterologous Expression Systems
This is the most common method to assess the potency and specificity of GSK1016790A.
-
Objective: To measure the ability of GSK1016790A to induce calcium influx specifically in cells engineered to express TRPV4.
-
Cell Lines: Human Embryonic Kidney (HEK293) or HeLa cells are typically used as they do not endogenously express detectable levels of TRPV4.
-
Methodology:
-
Transfection: One population of cells is transiently or stably transfected with a plasmid encoding the TRPV4 protein (e.g., human or mouse TRPV4). A parallel control population is transfected with an empty vector or a vector expressing a fluorescent protein alone (e.g., mVenus).
-
Cell Loading: Both cell populations are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Stimulation: Cells are placed in a fluorimeter or on a microscope stage for live-cell imaging. A baseline fluorescence reading is established.
-
Data Acquisition: GSK1016790A is added at various concentrations to both TRPV4-expressing and control cells. The change in intracellular calcium concentration ([Ca2+]i) is measured over time by recording the ratio of fluorescence emission at two different excitation wavelengths.
-
Controls: The experiment is validated by demonstrating that the observed calcium influx in TRPV4-expressing cells is blocked by a known TRPV4 antagonist (e.g., HC-067047) or a non-specific TRP channel blocker like ruthenium red. Furthermore, applying GSK1016790A to the non-transfected control cells should not elicit a calcium response[4].
-
-
Endpoint: The dose-response relationship is used to calculate the EC50 value in the TRPV4-expressing cells, and the lack of response in control cells confirms specificity.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity.
-
Objective: To directly measure the ion currents across the cell membrane in response to GSK1016790A.
-
Methodology:
-
Cell Preparation: Individual TRPV4-expressing HEK293 cells are identified for recording.
-
Patching: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of total ion flow.
-
Voltage Protocol: The cell is held at a specific membrane potential, and voltage ramps or steps are applied to measure current-voltage (I-V) relationships.
-
Compound Application: GSK1016790A is applied to the extracellular solution. The activation of TRPV4 channels results in a measurable inward and outward current.
-
Analysis: The magnitude of the current is measured at different concentrations of GSK1016790A to determine the dose-response relationship. The characteristic outwardly-rectifying shape of the I-V curve is a hallmark of TRPV4 activation.
-
In Vivo Studies with Knockout Models
The definitive test of on-target activity in a complex biological system involves the use of genetically modified animals.
-
Objective: To confirm that the physiological effects of GSK1016790A are absent in animals lacking the TRPV4 gene.
-
Animal Models: Experiments are conducted in parallel on wild-type (TRPV4+/+) and TRPV4 knockout (TRPV4-/-) mice.
-
Methodology (Example: Bladder Function):
-
Compound Administration: GSK1016790A is infused directly into the bladders of both TRPV4+/+ and TRPV4-/- mice.
-
Urodynamic Measurements: Bladder pressure and voiding frequency are monitored using cystometry.
-
Observation: In wild-type mice, GSK1016790A induces bladder overactivity, characterized by increased contraction frequency.
-
Confirmation of Specificity: This effect is completely absent in the TRPV4-/- mice, demonstrating that the in vivo effects on bladder function are mediated by TRPV4[1].
-
Signaling Pathways and Cellular Mechanisms
The primary mechanism of action of GSK1016790A is the direct activation of the TRPV4 ion channel, leading to a cascade of downstream cellular events. Additionally, the cellular response to GSK1016790A involves complex regulatory pathways that control the expression and trafficking of the TRPV4 channel itself.
Primary Signaling Pathway: TRPV4 Activation and Calcium Influx
GSK1016790A binding to the TRPV4 channel induces a conformational change that opens the channel pore. As a non-selective cation channel, this leads to the influx of sodium (Na+) and, more significantly, calcium (Ca2+) into the cell. The resulting increase in intracellular Ca2+ acts as a critical second messenger, initiating a wide array of cellular responses depending on the cell type.
Caption: Primary signaling pathway of GSK1016790A action.
Regulation of TRPV4 Trafficking
Prolonged exposure to GSK1016790A induces a regulatory feedback loop that leads to the internalization of TRPV4 channels from the plasma membrane. This process is crucial for modulating the cellular sensitivity to the agonist over time.
-
Mechanism: The initial Ca2+ influx triggered by GSK1016790A activates several downstream signaling cascades, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.
-
Outcome: This signaling cascade promotes the endocytosis of TRPV4 channels, moving them from the cell surface to intracellular compartments like recycling endosomes. This reduces the number of available channels on the plasma membrane, leading to a partial desensitization of the cell to further stimulation[5].
References
- 1. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
GSK1016790A and its Impact on Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel highly expressed in endothelial cells.[1][2] Activation of TRPV4 by GSK1016790A plays a crucial role in regulating various aspects of endothelial cell function, including intracellular calcium homeostasis, vascular tone, permeability, and inflammatory responses.[3][4][5] This technical guide provides an in-depth overview of the effects of GSK1016790A on endothelial cells, detailing its mechanism of action, key signaling pathways, and relevant experimental protocols.
Mechanism of Action
GSK1016790A selectively binds to and activates TRPV4 channels on the plasma membrane of endothelial cells.[1][2] This activation leads to an influx of extracellular calcium (Ca²⁺), resulting in a rapid and sustained increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[3][6] This elevation in [Ca²⁺]i is the primary trigger for the downstream signaling cascades that mediate the diverse physiological effects of GSK1016790A on endothelial cell function. Studies have shown that GSK1016790A acts by recruiting previously inactive or silent TRPV4 channels to an active state, rather than by increasing the activity of already active channels.[1][7]
Data Presentation
Table 1: Concentration-Dependent Effects of GSK1016790A on Endothelial Cell Function
| Parameter | Cell Type | Concentration | Effect | Reference |
| Whole-cell Ca²⁺ event frequency | Primary human microvascular endothelial cells | 0.1 nM - 1 µM | Concentration-dependent increase | [1] |
| EC₅₀ = 26.9 nM | [1] | |||
| 100 nM | Near-maximal response | [1] | ||
| Trans-endothelial Electrical Resistance (TER) | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 nM | Decrease in TER | [3][8] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | 30 nM | Decrease in TER | [3][8] | |
| Cytotoxicity (Necrosis) | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | Significant increase in LDH release | [4] |
| Relaxation of pre-contracted tone | Mouse Mesenteric Arteries | EC₅₀ = 4.6 ± 0.2 nM | [5] |
Table 2: Effect of Inhibitors on GSK1016790A-Induced Responses in Endothelial Cells
| Inhibitor | Target | Cell Type | GSK1016790A Concentration | Effect of Inhibitor | Reference |
| HC-067047 (1 µM) | TRPV4 | HUVECs and HPAECs | 30 nM | Abolished GSK1016790A-induced Ca²⁺ influx and TER decrease | [3][8] |
| Ruthenium Red (10 µM) | Non-selective TRPV blocker | Primary human microvascular endothelial cells | 100 nM | Attenuated the increase in whole-cell Ca²⁺ event frequency | [1] |
| Removal of extracellular Ca²⁺ | Ca²⁺ influx | Primary human microvascular endothelial cells | 100 nM | Abolished the increase in whole-cell Ca²⁺ event frequency | [1] |
| GSK2193874 (1 µM) | TRPV4 | HUVECs | 30 nM | Blocked GSK1016790A-induced decrease in TER and cytotoxicity | [4] |
| LY294002 (10 µM) | PI3K | HUVECs | 100 nM | Increased net BRET ratio between TRPV4 and Kras, suggesting a role in TRPV4 internalization | [9] |
| BIM1 (200 nM) | PKC | HUVECs | 100 nM | Increased net BRET ratio between TRPV4 and Kras, suggesting a role in TRPV4 internalization | [9] |
| L-NAME | eNOS | Mouse Mesenteric Arteries | <100 nM | Inhibited GSK1016790A-induced relaxations | [5] |
Signaling Pathways
Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. The primary event is the influx of Ca²⁺, which then acts as a second messenger to modulate the activity of various downstream effectors.
Calcium Signaling and Vasodilation
The increase in intracellular Ca²⁺ activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[5] NO then diffuses to the adjacent vascular smooth muscle cells, causing vasodilation. This pathway is a key mechanism by which GSK1016790A regulates vascular tone.[5]
Caption: GSK1016790A-induced vasodilation pathway.
Endothelial Permeability and Barrier Function
GSK1016790A has been shown to decrease trans-endothelial electrical resistance (TER), indicating an increase in endothelial permeability.[3][8] This effect is also Ca²⁺-dependent and can be blocked by TRPV4 antagonists.[3][8] At higher concentrations, GSK1016790A can induce cytotoxicity, primarily through necrosis, which contributes to the breakdown of the endothelial barrier.[4]
TRPV4 Trafficking and Internalization
Prolonged stimulation with GSK1016790A can lead to the internalization of TRPV4 channels. This process is thought to be a negative feedback mechanism to regulate channel activity. The signaling pathway controlling this internalization involves the release of calcium from intracellular stores and is mediated by PI3K, PKC, and RhoA.[9]
Caption: Signaling pathway of GSK1016790A-induced TRPV4 internalization.
Experimental Protocols
Intracellular Calcium Imaging with Fura-2 AM
This protocol is used to measure changes in intracellular calcium concentration in response to GSK1016790A.[3][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
GSK1016790A stock solution
-
Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Culture: Culture HUVECs on glass coverslips to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2.5 µM Fura-2 AM and 0.05% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Perfuse the cells with HBSS containing Ca²⁺.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Introduce GSK1016790A at the desired concentration into the perfusion solution.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Caption: Workflow for intracellular calcium imaging.
Trans-endothelial Electrical Resistance (TER) Measurement
This protocol measures the integrity of the endothelial barrier by assessing its electrical resistance.[3][4]
Materials:
-
HUVECs
-
Transwell inserts (e.g., Corning #3470)
-
CellZscope or equivalent impedance measurement system
-
GSK1016790A stock solution
Procedure:
-
Cell Seeding: Seed HUVECs onto the apical side of the Transwell inserts at a density that will form a confluent monolayer.
-
Culture: Culture the cells until a stable, high TER is achieved, indicating the formation of a tight endothelial barrier.
-
Measurement:
-
Place the Transwell inserts into the impedance measurement system.
-
Record the baseline TER.
-
Add GSK1016790A to the apical chamber at the desired concentration.
-
Continuously monitor the TER over time to observe the effect of the compound on barrier function.
-
-
Data Analysis:
-
Normalize the TER values to the baseline reading.
-
Plot the normalized TER as a function of time to visualize the change in endothelial barrier integrity.
-
Cell Surface Biotinylation for TRPV4 Internalization
This assay is used to quantify the amount of TRPV4 on the cell surface versus the internalized pool following stimulation with GSK1016790A.[9][11]
Materials:
-
HUVECs
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching solution (e.g., glycine or Tris buffer)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-TRPV4 antibody
Procedure:
-
Cell Treatment: Treat HUVECs with GSK1016790A for the desired time to induce TRPV4 internalization.
-
Biotinylation:
-
Place cells on ice to stop membrane trafficking.
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label cell surface proteins.
-
-
Quenching: Wash cells with quenching solution to stop the biotinylation reaction.
-
Lysis: Lyse the cells with lysis buffer and collect the total cell lysate.
-
Streptavidin Pulldown:
-
Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Separate the beads (surface fraction) from the supernatant (internalized fraction).
-
-
Western Blotting:
-
Elute the proteins from the beads.
-
Run both the surface and internalized fractions on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an anti-TRPV4 antibody to detect the amount of TRPV4 in each fraction.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of TRPV4 on the cell surface and inside the cell.
-
Conclusion
GSK1016790A is a valuable pharmacological tool for investigating the role of TRPV4 channels in endothelial cell biology. Its ability to potently and selectively activate TRPV4 allows for the detailed study of downstream signaling pathways and their impact on a wide range of endothelial functions. The experimental protocols outlined in this guide provide a framework for researchers to explore the multifaceted effects of GSK1016790A on the vascular endothelium. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting TRPV4 in cardiovascular diseases and other conditions involving endothelial dysfunction.
References
- 1. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of transendothelial electrical resistance by TRPV4 agonists is mediated by apoptosis and/or necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
The Physiological Responses to TRPV4 Activation by GSK1016790A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel permeable to Ca²⁺. It functions as a crucial cellular sensor, responding to a wide array of stimuli including osmotic pressure, mechanical stress, moderate heat, and endogenous lipid mediators.[1][2][3] GSK1016790A is a potent and highly selective synthetic agonist for the TRPV4 channel, making it an invaluable pharmacological tool for elucidating the channel's diverse physiological and pathophysiological roles.[1][4] Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular events, primarily a significant influx of calcium, which in turn modulates numerous cellular functions. This technical guide provides an in-depth overview of the key physiological responses to TRPV4 activation by GSK1016790A, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Core Physiological Responses and Quantitative Data
The activation of TRPV4 channels by GSK1016790A elicits significant and measurable responses across various physiological systems, most notably the cardiovascular and pulmonary systems.
Cardiovascular System Responses
GSK1016790A has profound effects on the vasculature, primarily inducing vasodilation and a subsequent decrease in systemic blood pressure. This response is predominantly endothelium-dependent, mediated by a Ca²⁺ influx through TRPV4 channels located on vascular endothelial cells.[5][6][7]
In Vivo Hemodynamic Effects in Rats: Intravenous administration of GSK1016790A produces dose-dependent decreases in both systemic and pulmonary arterial pressure, accompanied by a slight increase in cardiac output.[6][8] However, at higher doses (e.g., 12 μg/kg), it can lead to cardiovascular collapse.[8] A fascinating dichotomy is observed in the pulmonary vascular bed when nitric oxide synthase (NOS) is inhibited; the typical vasodilator response is converted to a vasoconstrictor response.[6][8]
| Parameter | GSK1016790A Dose (μg/kg, IV) | Response under Baseline Tone | Response with Elevated Pulmonary Tone (U-46619) | Response with NOS Inhibition (L-NAME) | Reference |
| Systemic Arterial Pressure | 2-10 | Dose-dependent decrease | Dose-related decrease | Larger decrease | [6][8] |
| Pulmonary Arterial Pressure | 2-10 | Small decrease | Dose-related decrease | Dose-dependent increase | [6][8] |
| Cardiac Output | 2-10 | Small increase | Not specified | Not specified | [6][8] |
Pulmonary System Responses
TRPV4 channels are critical regulators of endothelial barrier function in the lungs.[9] Over-activation by GSK1016790A can disrupt this barrier, leading to increased permeability and the formation of pulmonary edema.[9][10] This effect underscores the potential role of TRPV4 in the pathophysiology of acute lung injury.
| Parameter | GSK1016790A Dose | Effect | Experimental Model | Reference |
| Pulmonary Edema | Not specified | Significant increase in lung wet weight/body weight ratio | Rat in vivo model | [10] |
| Endothelial Permeability | Not specified | Increased | Pulmonary capillaries | [9] |
Cellular and Sub-Cellular Responses
The primary cellular event following GSK1016790A application is a rapid and robust influx of Ca²⁺.[11][12] This is followed by a complex regulatory process involving channel desensitization and internalization, which modulates the long-term response.
Calcium Influx and Channel Potency: GSK1016790A activates TRPV4 at nanomolar concentrations, demonstrating its high potency. The half-maximal effective concentration (EC₅₀) for Ca²⁺ influx varies slightly depending on the cell type and experimental conditions.[1][13][14]
Channel Trafficking and Regulation: Prolonged stimulation with GSK1016790A leads to a downregulation of TRPV4 channels from the plasma membrane.[1][15] This process involves the endocytosis of the channel and its translocation to recycling endosomes, serving as a negative feedback mechanism to temper the signaling response.[4][11]
| Response | Cell Type | EC₅₀ Value | Reference |
| Ca²⁺ Influx | HeLa cells expressing TRPV4 | 3.3 nM | [1][14] |
| Ca²⁺ Influx | HEK cells expressing human TRPV4 | 2.1 nM | [13] |
| Ca²⁺ Influx | HEK cells expressing mouse TRPV4 | 18 nM | [13] |
| Cytoplasmic Aggregation | HEK293 cells expressing TRPV4-Venus | 31 nM | [4] |
| Apoptosis Induction | Mouse Hippocampus (in vivo) | 1.21 μM/mouse | [16] |
Signaling Pathways
The physiological outcomes of GSK1016790A administration are dictated by specific intracellular signaling cascades initiated by TRPV4-mediated calcium entry.
Endothelium-Dependent Vasodilation
The canonical pathway for TRPV4-induced vasodilation involves the activation of endothelial nitric oxide synthase (eNOS). Calcium influx into endothelial cells leads to the binding of Ca²⁺ to calmodulin, which in turn activates eNOS to produce nitric oxide (NO).[5] NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation. An alternative pathway involves the activation of small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa), leading to endothelial hyperpolarization, which is transmitted to smooth muscle cells, a process known as endothelium-derived hyperpolarization (EDHF).[5][17]
TRPV4 Channel Internalization and Regulation
Following activation, TRPV4 channels undergo a regulatory endocytosis. The initial Ca²⁺ influx activates downstream signaling molecules, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[11][18] This cascade promotes the internalization of TRPV4 channels from the plasma membrane, reducing the cell's sensitivity to further stimulation.
Pulmonary Vasoconstriction under NOS Inhibition
In the specific context of nitric oxide synthase (NOS) inhibition, GSK1016790A induces pulmonary vasoconstriction instead of dilation.[6] The proposed mechanism suggests that in the absence of the dominant NO-mediated relaxation pathway, TRPV4 activation leads to an increased Ca²⁺ influx through L-type calcium channels in the vascular smooth muscle cells of small pulmonary arteries, promoting contraction.[6][8]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the effects of GSK1016790A on TRPV4.
In Vivo Hemodynamic Measurement in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with Inactin, 100 mg/kg ip). The trachea is intubated to maintain a patent airway.
-
Catheterization: A catheter is placed in the jugular vein for intravenous drug administration. For blood pressure measurement, a catheter is placed in the carotid artery (for systemic pressure) and advanced through the jugular vein into the pulmonary artery (for pulmonary pressure).
-
Drug Administration: A baseline period is established. GSK1016790A is then administered via intravenous injection at escalating doses (e.g., 2-10 µg/kg).
-
Data Acquisition: Systemic arterial pressure, pulmonary arterial pressure, and heart rate are continuously recorded using pressure transducers connected to a data acquisition system. Cardiac output may be measured by thermodilution.
-
Pharmacological Interventions: To probe mechanisms, experiments can be repeated after pretreatment with inhibitors like L-NAME (NOS inhibitor) or isradipine (L-type Ca²⁺ channel blocker).[6][8]
Intracellular Calcium Imaging
-
Cell Culture: Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or HEK293 cells stably expressing TRPV4) are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM) or Fluo-4 AM, in a physiological salt solution for 30-60 minutes at room temperature. This is followed by a wash and de-esterification period.
-
Imaging Setup: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera and wavelength-switching apparatus (for ratiometric dyes like Fura-2).
-
Stimulation and Recording: A baseline fluorescence is recorded. The cells are then perfused with a solution containing GSK1016790A at the desired concentration. Fluorescence intensity (or the ratio of emissions at different excitation wavelengths for Fura-2) is recorded over time.
-
Data Analysis: The change in fluorescence intensity is converted to intracellular Ca²⁺ concentration ([Ca²⁺]i) using established calibration formulas. Dose-response curves are generated by plotting the peak change in [Ca²⁺]i against the log of the GSK1016790A concentration to calculate the EC₅₀.[1][11][12]
Whole-Cell Patch Clamp Electrophysiology
-
Cell Preparation: Cells expressing TRPV4 are identified for recording, typically on an inverted microscope.
-
Pipette and Solutions: A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution (e.g., containing CsCl to block K⁺ currents). The external bath solution is a physiological saline buffer.
-
Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance (>1 GΩ) "giga-seal". A further pulse of suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of whole-cell currents.
-
Voltage Protocol and Drug Application: The cell is held at a specific potential (e.g., -60 mV). Voltage ramps (e.g., from -100 mV to +100 mV) are applied to determine the current-voltage (I-V) relationship. GSK1016790A is applied to the bath via a perfusion system to activate TRPV4 channels.
-
Data Acquisition and Analysis: The resulting membrane currents are recorded using an amplifier and digitizer. The GSK1016790A-induced current is isolated by subtracting the baseline current recorded before drug application.[1][15]
Conclusion
GSK1016790A has proven to be an indispensable tool for probing the function of the TRPV4 ion channel. Its high potency and selectivity have allowed for the detailed characterization of TRPV4's role in critical physiological processes, including the regulation of vascular tone, blood pressure, and pulmonary fluid balance. The data clearly demonstrate that TRPV4 activation triggers a potent, calcium-dependent signaling cascade with diverse, context-specific outcomes. Understanding these detailed physiological responses and the underlying molecular pathways is crucial for drug development professionals targeting TRPV4 for therapeutic intervention in cardiovascular diseases, pulmonary edema, and other channel-related pathologies.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. Role of TRPV4 channel in vasodilation and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Transient Receptor Potential Vanilloid 4 in Vascular Function [frontiersin.org]
- 18. researchgate.net [researchgate.net]
The Pharmacology of GSK1016790A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a potent and highly selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4] As a non-selective cation channel, TRPV4 is implicated in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[2][5] The specificity and potency of GSK1016790A have established it as an invaluable pharmacological tool for elucidating the diverse roles of TRPV4 in cellular signaling and its implications in various pathological states. This guide provides a comprehensive overview of the pharmacology of GSK1016790A, detailing its mechanism of action, downstream signaling cascades, and key experimental methodologies for its characterization.
Mechanism of Action
GSK1016790A functions as a direct activator of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[2][5] Its binding to the TRPV4 channel induces a conformational change that opens the channel pore, leading to an influx of cations, most notably Ca²⁺, into the cell.[1][2] This influx of calcium is a primary initiating event that triggers a cascade of downstream cellular responses. The activation of TRPV4 by GSK1016790A is characterized by a rapid and robust increase in intracellular calcium concentration ([Ca²⁺]i).[6][7]
Quantitative Pharmacological Data
The potency of GSK1016790A has been quantified across various cell systems. The half-maximal effective concentration (EC₅₀) values highlight its high affinity for the TRPV4 channel.
| Cell Type | Species | EC₅₀ (nM) | Reference |
| HEK293 cells expressing TRPV4 | Human | 2.1 | [1][8][9] |
| HEK293 cells expressing TRPV4 | Mouse | 18 | [1][10] |
| HeLa cells expressing TRPV4 | Human | 3.3 | [11] |
| Choroid plexus epithelial cells | Not Specified | 34 | [10] |
| Primary human microvascular endothelial cells | Human | 26.9 | [12] |
Signaling Pathways
Activation of TRPV4 by GSK1016790A initiates a complex network of intracellular signaling pathways. The primary influx of Ca²⁺ acts as a second messenger, modulating the activity of numerous downstream effectors.
Calcium-Dependent Signaling
The initial and most critical event following GSK1016790A-mediated TRPV4 activation is the elevation of intracellular calcium.[1][6] This increase in [Ca²⁺]i is a direct result of Ca²⁺ influx through the activated TRPV4 channel. The sustained elevation of intracellular calcium triggers various calcium-dependent signaling cascades that regulate a wide array of cellular functions.
Regulation of TRPV4 Trafficking
Prolonged exposure to GSK1016790A leads to the regulation of TRPV4 channel expression at the plasma membrane. This process involves the endocytosis of the channel, which is dependent on Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7][13] This feedback mechanism likely serves to modulate the cellular response to sustained TRPV4 activation.
Endothelial Nitric Oxide Synthase (eNOS) Activation
In endothelial cells, GSK1016790A has been shown to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[14] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.
Experimental Protocols
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to GSK1016790A stimulation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293-TRPV4, HUVECs, or HeLa-TRPV4) on glass-bottom dishes suitable for microscopy.[2][6]
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS).[3][6]
-
Baseline Measurement: Acquire baseline fluorescence images before the addition of the agonist.
-
Stimulation: Add GSK1016790A at the desired concentration to the cells.
-
Image Acquisition: Continuously record fluorescence intensity changes over time using a fluorescence microscope equipped with a camera and appropriate filter sets.[6]
-
Data Analysis: Calculate the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative changes in [Ca²⁺]i. The EC₅₀ can be determined by fitting the dose-response data to a sigmoidal curve.[11]
Whole-Cell Patch Clamp Electrophysiology
Objective: To directly measure the ion currents mediated by the TRPV4 channel upon activation by GSK1016790A.
Methodology:
-
Cell Preparation: Use cells expressing TRPV4 (e.g., HeLa-TRPV4) cultured on coverslips.[2]
-
Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of approximately 2 MΩ and fill with an appropriate intracellular solution.[2]
-
Cell Recording: Establish a whole-cell patch clamp configuration on a selected cell.[2]
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., -100 to +100 mV) to measure the current-voltage (I-V) relationship.[2]
-
Stimulation: Perfuse the cell with an extracellular solution containing GSK1016790A.
-
Data Acquisition: Record the resulting whole-cell currents using an amplifier and data acquisition software.[2]
-
Data Analysis: Analyze the changes in current amplitude and I-V relationship before and after agonist application.
In Vivo Pharmacology
In animal models, administration of GSK1016790A has been shown to produce significant physiological effects. For instance, intravenous injection in rats leads to dose-dependent decreases in systemic and pulmonary arterial pressure, indicative of its vasodilator activity.[15][16] Furthermore, it has been observed to produce a dose-dependent inhibitory effect on whole gut transit time in mice.[1] These in vivo studies underscore the potential of targeting TRPV4 for therapeutic interventions in cardiovascular and gastrointestinal disorders.
Conclusion
GSK1016790A is a cornerstone tool for the investigation of TRPV4 biology. Its high potency and selectivity have enabled detailed characterization of the channel's function and its role in a myriad of cellular signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the pharmacology of this important ion channel agonist and its potential therapeutic applications. The continued use of GSK1016790A in preclinical research is anticipated to yield further insights into the complex roles of TRPV4 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. MilliporeSigma Calbiochem TRPV4 Agonist, GSK1016790A 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Imaging Using GSK1016790A
These application notes provide a detailed protocol for utilizing GSK1016790A, a potent and selective TRPV4 channel agonist, for in vitro calcium imaging studies. This guide is intended for researchers, scientists, and drug development professionals investigating cellular processes regulated by calcium signaling.
GSK1016790A is a valuable pharmacological tool for studying the physiological functions of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] Activation of this non-selective cation channel by GSK1016790A leads to an influx of calcium ions ([Ca2+]) into the cell, making it a reliable method for inducing and studying calcium signaling pathways in various cell types.[1][3][4]
Data Presentation
The following tables summarize key quantitative data for GSK1016790A in in vitro calcium imaging experiments.
Table 1: EC50 Values of GSK1016790A in Different Cell Lines
| Cell Line | EC50 Value (nM) | Species | Reference |
| HEK293 | 2.1 | Human | [3][5] |
| HEK293 | 18 | Mouse | [3][5] |
| HeLa-TRPV4 | 3.3 | Human | [6] |
| Choroid Plexus Epithelial Cells | 34 | Not Specified | [5] |
Table 2: Recommended Concentration Range and Incubation Times
| Parameter | Recommended Value | Notes | Reference |
| GSK1016790A Concentration | 1 - 100 nM | Dose-dependent responses observed.[6] Higher concentrations (~20 µM) may affect other TRP channels. | [3][6] |
| Incubation Time | Minutes | Calcium influx is rapid, peaking within minutes of application.[4] Prolonged exposure (e.g., 20 minutes) can lead to channel internalization.[1][2] | [1][2][4] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro calcium imaging experiment using GSK1016790A.
Materials
-
Cells: HEK293, HUVEC, or HeLa cells expressing TRPV4 channels.[1][4]
-
GSK1016790A: Stock solution prepared in DMSO (e.g., 50 mg/mL).
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or other suitable calcium-sensitive dyes.[7][8]
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.[1]
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Glass-bottom dishes or plates: Suitable for fluorescence microscopy.
-
Fluorescence Microscope or Plate Reader: Equipped for calcium imaging (e.g., FlexStation III).[1]
Protocol
-
Cell Culture:
-
Culture cells in their appropriate medium in glass-bottom dishes or plates until they reach the desired confluency (typically 70-90%).
-
-
Dye Loading:
-
Washing:
-
Remove the dye solution and wash the cells gently with HBSS to remove any extracellular dye.[1]
-
-
Baseline Measurement:
-
Place the dish/plate on the fluorescence microscope or plate reader.
-
Acquire baseline fluorescence images or readings for a few minutes to establish a stable baseline before adding the agonist.
-
-
GSK1016790A Stimulation:
-
Prepare the desired concentration of GSK1016790A in HBSS. A common starting concentration is 100 nM.[1]
-
Carefully add the GSK1016790A solution to the cells while continuously recording the fluorescence.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time for individual cells or the entire population.
-
The change in intracellular calcium concentration ([Ca2+]i) can be quantified based on the fluorescence signal.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by GSK1016790A and the general experimental workflow for in vitro calcium imaging.
Caption: Signaling pathway of GSK1016790A-induced calcium influx.
Caption: Experimental workflow for GSK1016790A calcium imaging.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Polymodal Ion Channel Transient Receptor Potential Vanilloid 4 Modulates Calcium Flux, Spiking Rate, and Apoptosis of Mouse Retinal Ganglion Cells | Journal of Neuroscience [jneurosci.org]
- 8. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1016790A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in various cell culture applications.
Introduction
GSK1016790A is a valuable pharmacological tool for studying the physiological and pathological roles of TRPV4 channels in vitro.[1][2][3] Activation of these non-selective cation channels by GSK1016790A leads to an increase in intracellular calcium ([Ca²⁺]i), initiating a cascade of cellular events.[1][2][3] Understanding the appropriate working concentrations and experimental procedures is critical for obtaining reliable and reproducible results.
Data Presentation: Recommended Concentrations
The optimal concentration of GSK1016790A is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes effective concentrations reported in the literature.
| Cell Type | Application | Effective Concentration (EC50) | Notes |
| Human Embryonic Kidney (HEK293) cells expressing hTRPV4 | Calcium Influx | 2.1 nM[4][5][6][7] | A concentration of 100 nM is reported to produce a near-maximal effect.[2][4] |
| Human Embryonic Kidney (HEK293) cells expressing mTRPV4 | Calcium Influx | 18 nM[4][5][6][7] | |
| HeLa Cells | Calcium Influx | 3.3 nM[8] | 10 nM was used as the preferred concentration for near-maximum stimulation.[8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Calcium Influx | Not specified | Used to study GSK1016790A-induced Ca²⁺ influx.[1] |
| Choroid Plexus Epithelial Cells | Not specified | 34 nM[4][5] | |
| Primary Human Microvascular Endothelial Cells | Calcium Influx | 26.9 nM[9] | A near-maximal response was observed at ≥100 nM.[9] |
| Mouse Lens Epithelial Cells | Patch Clamp | 10 nM | Used to study TRPV4-dependent hemichannel activation.[3] |
| CHO cells expressing hTRPV4 | Patch Clamp | 60 nM | Used to activate hTRPV4.[7] |
Signaling Pathway
Activation of TRPV4 by GSK1016790A initiates a signaling cascade that is primarily dependent on calcium influx. This initial calcium signal can then trigger downstream pathways. Notably, the regulation of TRPV4 channel density at the plasma membrane following GSK1016790A stimulation is controlled by a PI3K, PKC, and RhoA signaling pathway.[1][3]
Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.
Experimental Protocols
Calcium Imaging Protocol
This protocol is adapted from studies using HEK293 cells and HUVECs.[1][4]
Materials:
-
Cells cultured on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).
-
Hanks' Balanced Salt Solution (HBSS).
-
Calcium-sensitive dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
GSK1016790A stock solution (in DMSO).
-
Plate reader or fluorescence microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Plating: Seed cells onto the imaging plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2.5 µM and 0.01% (w/v), respectively.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement:
-
Add fresh HBSS to the cells.
-
Measure the baseline fluorescence for 2-3 minutes before adding the compound. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 520 nm.
-
-
GSK1016790A Application:
-
Prepare the desired concentration of GSK1016790A in HBSS.
-
Add the GSK1016790A solution to the cells while continuously recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 ratio for Fura-2).
-
Plot the change in the fluorescence ratio over time to visualize the calcium response.
-
Western Blotting for Plasma Membrane TRPV4 Expression
This protocol is a general guide based on methods described for HeLa cells.[5][6]
Materials:
-
Cultured cells treated with GSK1016790A or vehicle control.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against TRPV4.
-
Loading control antibody (e.g., anti-Pan-Cadherin for membrane fraction).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of GSK1016790A for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TRPV4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of GSK1016790A in cell culture.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 7. nanion.de [nanion.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of GSK1016790A in Primary Endothelial Cell Studies: A Detailed Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in primary endothelial cell research. It includes detailed protocols for key experiments, a summary of quantitative data, and visual representations of the associated signaling pathways.
Introduction
GSK1016790A is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 channels in the vascular endothelium.[1][2] These non-selective cation channels are implicated in a multitude of endothelial functions, including mechanotransduction, regulation of vascular tone and permeability, and inflammatory responses.[3][4][5] Activation of TRPV4 by GSK1016790A triggers a cascade of intracellular events, primarily initiated by calcium influx, which can be harnessed to study various aspects of endothelial cell biology.[6][7]
Mechanism of Action
GSK1016790A acts as a potent and specific activator of TRPV4 channels, which are expressed in various endothelial cell types, including human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells.[1][6][8] Upon binding, it induces a conformational change in the TRPV4 channel, leading to the influx of cations, most notably Ca2+.[6][7] This initial calcium entry can then trigger further calcium release from intracellular stores, amplifying the signal.[9] The resulting increase in intracellular calcium concentration ([Ca2+]i) initiates a variety of downstream signaling pathways that modulate endothelial function.[3][10]
Data Summary
The following tables summarize the quantitative data from various studies on the effects of GSK1016790A in primary endothelial cells.
Table 1: Potency and Efficacy of GSK1016790A in Primary Endothelial Cells
| Parameter | Cell Type | Value | Reference |
| EC50 for Ca2+ influx | Primary human microvascular endothelial cells | 26.9 nM | [6] |
| Near-maximal response for Ca2+ influx | Primary human microvascular endothelial cells | ≥100 nM | [6] |
| GSK1016790A-induced increase in [Ca2+]i | HeLa-TRPV4 cells | 267.5 ± 44.3 nM (at 10 nM) | [8] |
| GSK1016790A-induced vasodilation | Mouse small mesenteric arteries | 67.3 ± 14.2% (at 100 nM) | [7] |
Table 2: Effects of GSK1016790A on Endothelial Cell Function
| Effect | Cell Type | Concentration | Observation | Reference |
| Inhibition of monocyte adhesion | HUVECs | 1 nM and 10 nM | Significantly reduced TNF-α-induced monocyte adhesion | [3][11] |
| Decrease in trans-endothelial electrical resistance (TER) | HUVECs and HPAECs | 30 nM | Rapid decrease in TER, indicating increased permeability | [4][12] |
| Inhibition of cell proliferation | Tumor endothelial cells (TECs) | 100 nM | Significantly reduced TEC proliferation | [13][14] |
| Induction of apoptosis | Venous and arterial endothelial cells | 30 nM | Induced apoptosis after 24 hours of exposure | [4] |
| Rearrangement of actin cytoskeleton and adherens junctions | HUVECs and HPAECs | 30 nM | Observed after 24 hours of incubation | [4] |
Signaling Pathways
Activation of TRPV4 by GSK1016790A in primary endothelial cells initiates several key signaling pathways.
Calcium-Dependent Signaling
The primary event following GSK1016790A-mediated TRPV4 activation is an increase in intracellular calcium. This calcium signal is a central hub for numerous downstream effects.
Caption: GSK1016790A-induced calcium signaling leading to vasodilation.
Pro-inflammatory Signaling
Prolonged activation of TRPV4 by GSK1016790A can also lead to pro-inflammatory responses in endothelial cells.
Caption: Pro-inflammatory signaling cascade initiated by GSK1016790A.
Experimental Protocols
The following are detailed protocols for common experiments using GSK1016790A in primary endothelial cells.
Primary Endothelial Cell Culture
A standardized protocol for the culture of primary human microvascular endothelial cells is as follows.[6]
Materials:
-
Primary human microvascular endothelial cells (e.g., from neonate dermis)
-
CSC Complete Medium supplemented with CultureBoost and Bac-Off
-
Attachment Factor-coated culture flasks
-
0.05% trypsin-EDTA
-
Incubator at 37°C and 6% CO2
Protocol:
-
Thaw and culture primary endothelial cells in Attachment Factor-coated flasks using CSC Complete Medium.
-
Incubate cells at 37°C in a humidified atmosphere with 6% CO2.
-
Change the medium every 2-3 days.
-
Subculture cells using 0.05% trypsin-EDTA when they reach confluence.
-
Use cells between passages 3 and 4 for experiments to ensure optimal physiological relevance.[6]
Caption: Workflow for primary endothelial cell culture.
Calcium Imaging
This protocol details how to measure changes in intracellular calcium concentration in response to GSK1016790A using fluorescence microscopy.[6]
Materials:
-
Primary endothelial cells cultured on glass coverslips
-
Fluo-4 AM (4 µM)
-
HEPES-buffered physiological salt solution (containing 2.5 mM CaCl2)
-
GSK1016790A stock solution
-
Fluorescence microscope (e.g., Total Internal Reflection Fluorescence Microscopy - TIRFM)
Protocol:
-
Load cells with 4 µM Fluo-4 AM for 20 minutes at 37°C in the dark.
-
Wash the cells with HEPES-buffered solution.
-
Acquire baseline fluorescence images.
-
Add GSK1016790A to the desired final concentration (e.g., 0.1 nM - 1 µM).
-
Record fluorescence images continuously to capture the calcium influx.
-
Analyze the change in fluorescence intensity over time to quantify the intracellular calcium response.
Caption: Experimental workflow for calcium imaging.
Immunocytochemistry for TRPV4 Expression
This protocol allows for the visualization of TRPV4 protein expression and localization in primary endothelial cells.[6]
Materials:
-
Primary endothelial cells cultured on coverslips
-
4% formaldehyde
-
Methanol (-80°C)
-
2% bovine serum albumin (BSA) in PBS
-
Primary antibody specific to TRPV4 (e.g., rabbit monoclonal)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit with Texas Red)
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Fix cells with 4% formaldehyde for 10 minutes.
-
Permeabilize cells with ice-cold methanol.
-
Block non-specific binding with 2% BSA for 1 hour.
-
Incubate with primary anti-TRPV4 antibody overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a confocal microscope.
Monocyte Adhesion Assay
This assay is used to assess the effect of GSK1016790A on the inflammatory activation of endothelial cells.[11]
Materials:
-
Confluent monolayer of primary endothelial cells (e.g., HUVECs)
-
GSK1016790A
-
TNF-α (10 ng/ml)
-
Monocytic cell line (e.g., U937), fluorescently labeled
-
Cell culture medium
Protocol:
-
Pre-treat the endothelial cell monolayer with GSK1016790A (e.g., 1 nM, 10 nM) or vehicle for 2 hours.
-
Stimulate the endothelial cells with TNF-α (10 ng/ml) for 6 hours to induce an inflammatory state.
-
Add fluorescently labeled monocytes to the endothelial cell monolayer and incubate for 30 minutes.
-
Gently wash away non-adherent monocytes.
-
Quantify the number of adherent monocytes by fluorescence microscopy or a plate reader.
Conclusion
GSK1016790A is a powerful tool for elucidating the complex roles of TRPV4 in primary endothelial cell function. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate signaling networks governed by TRPV4 and their implications in vascular health and disease. Careful consideration of concentration and duration of exposure is crucial, as GSK1016790A can elicit both protective and pro-inflammatory responses in endothelial cells.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 9. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scholarly Article or Book Chapter | TRPV4 channel activation selectively inhibits tumor endothelial cell proliferation | ID: 00000732q | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mechanotransduction with GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to numerous physiological and pathological processes, including vascular tone regulation, tissue development and remodeling, and fibrosis. The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a critical mechanosensor in various cell types.[1][2][3] GSK1016790A is a potent and selective synthetic agonist of the TRPV4 channel, making it an invaluable pharmacological tool for elucidating the role of TRPV4 in mechanotransduction.[4][5][6] These application notes provide detailed protocols for utilizing GSK1016790A to investigate TRPV4-mediated mechanotransduction pathways.
Mechanism of Action
GSK1016790A activates TRPV4, leading to an influx of cations, primarily Ca2+, into the cell.[6] This increase in intracellular calcium concentration ([Ca2+]i) initiates a cascade of downstream signaling events that mimic cellular responses to mechanical forces such as shear stress and substrate stiffness.[1][2] By activating TRPV4 independently of mechanical stimuli, GSK1016790A allows for the specific interrogation of TRPV4-dependent signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of GSK1016790A
| Parameter | Cell Type | Value | Reference |
| EC50 (Ca2+ influx) | Human TRPV4-expressing HEK cells | 2.1 nM | [6][7] |
| Mouse TRPV4-expressing HEK cells | 18 nM | [6][7] | |
| HeLa cells transiently expressing TRPV4 | 3.3 nM | [8][9][10] | |
| Human Microvascular Endothelial Cells | 26.9 nM | [11] | |
| EC50 (Cytoplasmic Aggregation) | HEK293 T-REx cells expressing TRPV4 | 31 nM | [4] |
Table 2: Recommended Working Concentrations and Incubation Times for GSK1016790A
| Application | Cell Type | Concentration | Incubation Time | Reference |
| Calcium Imaging | HEK293-TRPV4, HUVECs | 100 nM | Minutes | [4][12][13] |
| HeLa-TRPV4 cells | 1-100 nM | Minutes | [8][10] | |
| Tumor Endothelial Cells | 100 nM | Not Specified | [14] | |
| Patch Clamp | CHO cells expressing hTRPV4 | 60 nM | Minutes | [3] |
| HeLa-TRPV4 cells | 10 nM | Minutes | [15][16] | |
| Cell Surface Biotinylation | HUVECs | Not Specified (agonist stimulation) | 20 minutes | [12][13] |
| HEK293T cells | 10 nM | Not Specified | [5] | |
| Western Blotting (Downstream Signaling) | Human Lung Fibroblasts (AKT phosphorylation) | Not Specified (agonist stimulation) | Not Specified | [1] |
| Tumor Endothelial Cells (TRPV4 expression) | 100 nM | 24 hours | [14] | |
| RhoA Activation Assay | HUVECs | 100 nM | 20 minutes | [12][13] |
Signaling Pathways and Experimental Workflow
TRPV4-Mediated Mechanotransduction Signaling Pathway
Caption: TRPV4 activation by GSK1016790A or mechanical stimuli triggers Ca2+ influx and downstream signaling.
General Experimental Workflow for Studying Mechanotransduction with GSK1016790A
References
- 1. Translocation of TRPV4-PI3Kγ complexes to the plasma membrane drives myofibroblast transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [nanion.de]
- 4. researchgate.net [researchgate.net]
- 5. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 13. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
Application Notes and Protocols for Patch-Clamp Analysis of TRPV4 Currents with GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including osmosensation, thermosensation, and mechanosensation. Its involvement in various pathological conditions has made it a significant target for drug development. GSK1016790A is a potent and selective synthetic agonist of TRPV4, making it an invaluable tool for studying the channel's function and for screening potential therapeutic modulators.[1][2][3] This document provides detailed application notes and protocols for the analysis of TRPV4 currents activated by GSK1016790A using the whole-cell patch-clamp technique.
Data Presentation
Quantitative Analysis of GSK1016790A-Induced TRPV4 Activation
The following tables summarize key quantitative data obtained from patch-clamp studies of TRPV4 activation by GSK1016790A in various expression systems.
| Parameter | Species | Expression System | Value | References |
| EC₅₀ | Human | HEK293 cells | 2.1 nM | [1] |
| Human | Choroid plexus epithelial cells | 34 nM | [4] | |
| Human | Primary endothelial cells | 26.9 nM | [5] | |
| Mouse | HEK293 cells | 18 nM | [1] |
Table 1: EC₅₀ values of GSK1016790A for TRPV4 activation.
| Parameter | Cell Type | Conditions | Value | References |
| Single-Channel Conductance | Lens epithelial cells | Cell-attached patch | 50-90 pS | [6] |
| Current Characteristics | HeLa-TRPV4 cells | Whole-cell, Ca²⁺-containing media | Rapid activation followed by partial desensitization | [7] |
| HeLa-TRPV4 cells | Whole-cell, Ca²⁺-free media | Larger current magnitude compared to Ca²⁺-containing media | [7] | |
| Resting Membrane Potential | Lens epithelial cells | Whole-cell current clamp | Depolarization from ~ -44 mV to ~ -3 mV | [8] |
Table 2: Electrophysiological properties of TRPV4 channels activated by GSK1016790A.
Signaling Pathways and Experimental Workflow
GSK1016790A-Induced TRPV4 Signaling and Trafficking
Activation of TRPV4 by GSK1016790A leads to an influx of Ca²⁺, which triggers a signaling cascade involving Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K).[1][9] This pathway ultimately converges on the small GTPase RhoA, which mediates the endocytosis of TRPV4 channels, leading to a downregulation of channel expression at the plasma membrane.[1][4] This process of desensitization and internalization is a key regulatory mechanism of TRPV4 function.
GSK1016790A-induced TRPV4 signaling pathway.
Experimental Workflow for Patch-Clamp Analysis
The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment designed to study the effects of GSK1016790A on TRPV4 currents.
Experimental workflow for patch-clamp analysis.
Experimental Protocols
Cell Preparation
-
Cell Culture : Culture cells stably or transiently expressing the TRPV4 channel (e.g., HEK293, HeLa, or CHO cells) in appropriate media. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Transfection (if applicable) : For transient expression, transfect cells with a TRPV4-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol. It is advisable to co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| Extracellular Solution | NaCl | 140 |
| KCl | 4.7 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1.2 | |
| Glucose | 10 | |
| EGTA | 0.1 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with NaOH, Osmolarity ~320 mOsm | ||
| Intracellular Solution | KCl | 138 |
| MgCl₂ | 3 | |
| TEA-Cl | 9 | |
| CaCl₂ | 0.5 | |
| EGTA | 9 | |
| Glucose | 5 | |
| Na₂ATP | 5 | |
| HEPES | 9 | |
| pH adjusted to 7.4 with KOH, Osmolarity ~317 mOsm |
Table 3: Representative patch-clamp solutions.[8]
GSK1016790A Stock Solution : Prepare a 10 mM stock solution of GSK1016790A in DMSO. Store at -20°C. Dilute to the final desired concentration in the extracellular solution immediately before use.
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Cell Mounting : Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation : Approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration : After achieving a stable GΩ seal, apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording : In voltage-clamp mode, hold the cell at a potential of -60 mV. Record baseline currents for a stable period (e.g., 1-2 minutes). To assess the current-voltage (I-V) relationship, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).[7]
-
GSK1016790A Application : Perfuse the recording chamber with the extracellular solution containing the desired concentration of GSK1016790A.
-
Data Acquisition : Continuously record the whole-cell currents during and after the application of GSK1016790A. Observe the activation and any subsequent desensitization of the TRPV4 current. Apply voltage ramps periodically to monitor changes in the I-V relationship.
-
Data Analysis :
-
Measure the peak current amplitude in response to GSK1016790A.
-
Calculate the current density by normalizing the peak current to the cell capacitance (pA/pF).
-
Construct an I-V curve from the voltage ramp recordings to determine the reversal potential and rectification properties of the current.
-
For dose-response analysis, apply increasing concentrations of GSK1016790A and plot the normalized current as a function of concentration to determine the EC₅₀.
-
Troubleshooting
-
No response to GSK1016790A :
-
Verify TRPV4 expression in the chosen cell line.
-
Confirm the activity of the GSK1016790A stock solution.
-
Ensure proper whole-cell configuration and cell health.
-
-
Rapid current rundown/desensitization :
-
This is a known characteristic of TRPV4 currents.[7] To study the initial activation, ensure rapid application of the agonist.
-
The inclusion of ATP and GTP in the intracellular solution can help maintain channel activity.
-
-
Unstable seal :
-
Use high-quality, fire-polished pipettes.
-
Ensure the extracellular solution is clean and free of debris.
-
Approach the cell gently to avoid mechanical stress.
-
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1016790A Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended to guide researchers in the effective use of this compound in various animal models to study the physiological and pathophysiological roles of TRPV4.
Introduction
GSK1016790A is a small molecule that potently and selectively activates TRPV4 channels, which are non-selective cation channels involved in a wide range of physiological processes.[1][2][3][4] These channels act as sensors for various physical and chemical stimuli, including temperature, osmolarity, and mechanical stress.[5][6] Activation of TRPV4 by GSK1016790A leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events.[2][4][7] This compound has become an invaluable tool for investigating the roles of TRPV4 in cardiovascular function, pain perception, inflammation, and more.[8][9][10]
Mechanism of Action
GSK1016790A specifically binds to and activates TRPV4 channels, causing a conformational change that opens the channel pore and allows for the influx of cations, primarily Ca²⁺.[7][11] This increase in intracellular Ca²⁺ triggers various downstream signaling pathways, depending on the cell type. In endothelial cells, for example, GSK1016790A-induced TRPV4 activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway, resulting in vasodilation.[8] Studies have also implicated Protein Kinase C (PKC), PI3K, and RhoA signaling pathways in the regulation of TRPV4 channel trafficking and endocytosis following activation by GSK1016790A.[2][3][7]
Signaling Pathway Diagram
Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.
Data Presentation: Quantitative In Vivo Administration Data
The following tables summarize key quantitative data from various in vivo studies using GSK1016790A.
Table 1: Cardiovascular and Respiratory Studies
| Animal Model | Administration Route | Dose Range | Observed Effects |
| Rat | Intravenous (IV) | 2-10 µg/kg | Dose-dependent decrease in systemic and pulmonary arterial pressure.[12] |
| Rat | Intravenous (IV) | > 8 µg/kg (with L-NAME) | Cardiopulmonary collapse.[12] |
| Rat | Intravenous (IV) | 12 µg/kg | Cardiovascular collapse.[12] |
| Rat | Right Atrial Injection | 0-40 µg/kg | Dose-dependent rapid shallow breathing.[13] |
Table 2: Pain and Neuropathy Studies
| Animal Model | Administration Route | Dose | Observed Effects |
| Mouse | Intrathecal (i.t.) | 1 µM | Induced mechanical allodynia.[14] |
| Mouse | Intraplantar | 30 µM | Induced mechanical hyperalgesia and acute itch.[10] |
| Rat | Intrathecal (i.t.) | 40 µg (antisense ODN) | Attenuation of paclitaxel-induced mechanical allodynia.[9][15] |
| Mouse | Oral | Not Specified | Reduced atherosclerotic plaque formation.[8] |
Table 3: Central Nervous System and Other Studies
| Animal Model | Administration Route | Dose | Observed Effects |
| Mouse | Intracerebroventricular (ICV) | 0.1-5 µM/mouse | Dose-dependent apoptosis in the hippocampus.[16] |
| Mouse | Not Specified | Not Specified | Ameliorated neurological deficits after intracerebral hemorrhage.[17] |
| Rat | Topical (laryngeal region) | 1-500 µM | Dose-dependent triggering of the swallowing reflex.[18] |
| Mouse | Intravesical Infusion | Not Specified | Induced bladder overactivity.[19] |
Experimental Protocols
Protocol 1: Induction of Mechanical Allodynia in Mice
This protocol describes the intrathecal administration of GSK1016790A to induce mechanical hypersensitivity, a common model for studying neuropathic pain.
Materials:
-
GSK1016790A
-
Vehicle (e.g., saline with a small percentage of DMSO)
-
Mice (species and strain as per experimental design)
-
Hamilton syringe with a 30-gauge needle
-
Von Frey filaments
Procedure:
-
Animal Preparation: Acclimate mice to the testing environment to minimize stress-induced variability.
-
Drug Preparation: Dissolve GSK1016790A in the appropriate vehicle to the desired concentration (e.g., 1 µM).
-
Intrathecal Injection:
-
Gently restrain the mouse.
-
Insert the needle between the L5 and L6 vertebrae.
-
A tail-flick response indicates correct needle placement.
-
Slowly inject the GSK1016790A solution.
-
-
Behavioral Testing:
-
At specified time points post-injection, assess mechanical sensitivity using von Frey filaments.
-
Apply filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.[10]
-
Experimental Workflow Diagram
Caption: A stepwise workflow for the induction and assessment of mechanical allodynia.
Protocol 2: Assessment of Cardiovascular Effects in Rats
This protocol details the intravenous administration of GSK1016790A to investigate its effects on systemic and pulmonary blood pressure.
Materials:
-
GSK1016790A
-
Vehicle (e.g., saline)
-
Anesthetized rats
-
Catheters for intravenous injection and blood pressure monitoring
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into the jugular vein (for injection) and carotid artery/pulmonary artery (for pressure monitoring).
-
Drug Preparation: Prepare a stock solution of GSK1016790A in the appropriate vehicle.
-
Administration:
-
Allow the animal's blood pressure to stabilize.
-
Administer bolus intravenous injections of GSK1016790A in a dose-dependent manner (e.g., 2, 4, 6, 8, 10 µg/kg).[12]
-
Flush the catheter with saline after each injection.
-
-
Data Recording: Continuously record systemic and pulmonary arterial pressure and heart rate before, during, and after each injection until the parameters return to baseline.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each dose.
Concluding Remarks
GSK1016790A is a powerful pharmacological tool for the in vivo investigation of TRPV4 channel function. The protocols and data presented here provide a foundation for designing and executing experiments across various research areas. It is crucial for researchers to carefully consider the animal model, administration route, and dosage to achieve reliable and reproducible results. As with any potent agonist, careful dose-response studies are recommended to determine the optimal concentration for the desired effect while avoiding adverse events such as cardiovascular collapse.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacological activation of transient receptor potential vanilloid 4 promotes triggering of the swallowing reflex in rats [frontiersin.org]
- 19. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK1016790A as a Tool for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes.[1][2][3] In the central nervous system (CNS), TRPV4 channels are expressed on various cell types, including neurons, astrocytes, and microglia.[4][5][6] Activation of TRPV4 channels by GSK1016790A leads to an influx of Ca2+, triggering a cascade of intracellular signaling events.[1][3] This makes GSK1016790A a valuable pharmacological tool to investigate the role of TRPV4 in cellular function and pathology. Notably, its ability to induce inflammatory responses in glial cells has positioned it as a key compound for modeling and studying neuroinflammation.[7][8]
This document provides detailed application notes and protocols for utilizing GSK1016790A to induce and study neuroinflammation in both in vitro and in vivo models.
Mechanism of Action in Neuroinflammation
GSK1016790A-induced activation of TRPV4 channels on astrocytes and microglia initiates a neuroinflammatory cascade. The primary mechanism involves a significant influx of extracellular calcium, which acts as a second messenger to activate downstream signaling pathways.[1][8] Key pathways implicated in the neuroinflammatory response to TRPV4 activation include the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome.[7][9] Activation of these pathways culminates in the production and release of pro-inflammatory cytokines and chemokines, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[7][10] This orchestrated response leads to the activation of glial cells, characterized by morphological changes and the upregulation of markers like Ionized calcium-binding adapter molecule 1 (Iba1) in microglia and Glial Fibrillary Acidic Protein (GFAP) in astrocytes, which are hallmarks of neuroinflammation.[7]
Figure 1: Signaling pathway of GSK1016790A-induced neuroinflammation.
Data Presentation
In Vitro Applications
| Parameter | Cell Type | Concentration Range | EC50 | Endpoint Measured | Reference |
| Ca2+ Influx | Mouse TRPV4-expressing HEK cells | 1 nM - 100 nM | 18 nM | Intracellular Ca2+ | [1] |
| Ca2+ Influx | Human TRPV4-expressing HEK cells | 1 nM - 100 nM | 2.1 nM | Intracellular Ca2+ | [1] |
| Ca2+ Influx | HeLa cells expressing TRPV4 | 1 nM - 100 nM | 3.3 nM | Intracellular Ca2+ | [11] |
| Cytoplasmic Aggregation | HEK293 cells expressing TRPV4 | 1 nM - 100 nM | 31 nM | BRET Assay | [6] |
| IL-6 Secretion | 3T3-L1 differentiated adipocytes | 2 µM | N/A | ELISA | [10] |
| Macrophage Activation | U937-differentiated macrophages | 500 nM | N/A | Gene expression (COX2, iNOS) | [12] |
In Vivo Applications
| Animal Model | Administration Route | Dosage Range | Observation Time | Endpoint Measured | Reference |
| Mouse | Intracerebroventricular (ICV) | 2 pmol/mouse/day | 5 days | Ki-67+ cells | [13] |
| Mouse | Intracerebroventricular (ICV) | 0.1 µM/mouse - 5 µM/mouse | 3 days | Apoptosis, p38 MAPK activation | [9] |
| Rat | Topical application (pharynx) | 1 µM - 500 µM | Acute | Swallowing reflex | [13] |
Experimental Protocols
In Vitro Neuroinflammation Model Using Glial Cell Cultures
This protocol describes the induction of a neuroinflammatory response in primary glial cell cultures or glial cell lines (e.g., BV2 microglia, primary astrocytes) using GSK1016790A.
Figure 2: Workflow for in vitro neuroinflammation studies with GSK1016790A.
Materials:
-
Primary microglia or astrocytes, or relevant cell lines (e.g., BV2)
-
Appropriate cell culture medium and supplements
-
GSK1016790A
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., Fluo-4 AM for calcium imaging, ELISA kits, antibodies for Western blotting and immunocytochemistry)
Procedure:
-
Cell Culture:
-
Plate primary glial cells or cell lines in appropriate culture vessels (e.g., 96-well plates for ELISA, glass-bottom dishes for imaging, 6-well plates for protein/RNA extraction).
-
Culture cells to the desired confluency (typically 70-80%) under standard conditions (37°C, 5% CO2).
-
-
GSK1016790A Preparation and Treatment:
-
Prepare a stock solution of GSK1016790A (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 nM - 2 µM) in pre-warmed culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the GSK1016790A-containing medium.
-
Incubate for the desired time period (e.g., 30 minutes for calcium imaging, 6-24 hours for cytokine release and protein expression).
-
-
Downstream Analysis:
-
Calcium Imaging: For acute responses, load cells with a calcium indicator like Fluo-4 AM according to the manufacturer's protocol prior to adding GSK1016790A. Measure fluorescence changes using a suitable microscope.[8][14]
-
Cytokine Quantification: Collect the cell culture supernatant after treatment. Measure the concentration of cytokines (IL-1β, TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.[15][16][17][18]
-
Western Blotting: Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated p38 MAPK, total p38 MAPK, NLRP3, and a loading control (e.g., β-actin).[19][20][21][22]
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific binding. Incubate with primary antibodies against Iba1 (for microglia) or GFAP (for astrocytes), followed by fluorescently labeled secondary antibodies. Visualize using a fluorescence microscope.
-
In Vivo Neuroinflammation Model via Intracerebroventricular (ICV) Injection
This protocol describes the induction of neuroinflammation in mice through the direct administration of GSK1016790A into the cerebral ventricles.
References
- 1. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. In vivo calcium imaging shows that satellite glial cells have increased activity in painful states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GSK1016790A-Mediated TRPV4 Channel Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK1016790A to study the desensitization of TRPV4 channels.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving GSK1016790A and TRPV4 channels.
| Problem | Possible Cause | Suggested Solution |
| No observable cellular response (e.g., no calcium influx) after GSK1016790A application. | 1. Low or no TRPV4 expression: The cell line used may not endogenously express TRPV4 or the transfection efficiency may be low. 2. Incorrect GSK1016790A concentration: The concentration used may be too low to elicit a response. 3. Degradation of GSK1016790A: Improper storage or handling may have led to the degradation of the compound. 4. Presence of TRPV4 antagonists: The experimental buffer or media may contain interfering substances. | 1. Verify TRPV4 expression: Confirm TRPV4 expression using Western blot, qPCR, or by using a positive control cell line known to express TRPV4 (e.g., HEK293 cells overexpressing TRPV4). For transient transfections, verify transfection efficiency. 2. Optimize GSK1016790A concentration: Perform a dose-response curve to determine the optimal concentration for your cell type. Concentrations in the low nanomolar range (1-100 nM) are typically effective.[1][2][3] 3. Ensure compound integrity: Use fresh aliquots of GSK1016790A stored under recommended conditions. 4. Use a clean experimental system: Ensure all solutions are freshly prepared and free of potential inhibitors. |
| High background signal or spontaneous TRPV4 activation. | 1. Cell stress: Cells may be stressed due to improper culture conditions, leading to spontaneous channel activation. 2. Mechanical stimulation: Physical disturbance of the cells during the experiment can activate mechanosensitive TRPV4 channels. 3. Presence of other TRPV4 agonists: The experimental medium may contain other substances that can activate TRPV4. | 1. Optimize cell culture conditions: Ensure cells are healthy and not overgrown. 2. Handle cells gently: Minimize physical disturbances during media changes and compound addition. 3. Use defined media: Use serum-free or defined media to avoid introducing unknown activators. |
| Inconsistent or non-reproducible desensitization. | 1. Variability in cell passage number: Channel expression and signaling can change with cell passage. 2. Inconsistent timing of agonist application: The kinetics of desensitization are rapid. 3. Temperature fluctuations: TRPV4 is sensitive to temperature. | 1. Use a consistent cell passage number: Use cells within a defined passage number range for all experiments. 2. Standardize experimental timing: Use automated perfusion systems for precise timing of agonist application and washout. 3. Maintain stable temperature: Perform experiments at a controlled and consistent temperature. |
| Cell death observed after GSK1016790A application. | Calcium overload: Prolonged or excessive activation of TRPV4 can lead to cytotoxic levels of intracellular calcium. | Reduce GSK1016790A concentration or exposure time: Use the lowest effective concentration and limit the duration of exposure to the agonist. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of GSK1016790A-induced TRPV4 desensitization?
A1: GSK1016790A, a potent and specific agonist of TRPV4, induces a rapid, partial, and calcium-independent desensitization of the channel.[1][2][4] This desensitization is primarily mediated by the downregulation of TRPV4 channel expression on the plasma membrane through a process of channel endocytosis.[1][4][5][6] Studies have shown that upon activation by GSK1016790A, TRPV4 channels are internalized into the cell.[6][7]
Q2: How quickly does desensitization occur after GSK1016790A application?
A2: Desensitization is a rapid process. Patch clamp analysis has revealed an early partial desensitization of the channel.[1][2][4][5] The downregulation of TRPV4 from the plasma membrane is observed shortly after agonist stimulation.[1][4][5]
Q3: Is the desensitization to GSK1016790A dependent on extracellular calcium?
A3: No, the initial partial desensitization of the TRPV4 channel induced by GSK1016790A has been shown to be calcium-independent.[1][2][4][5] This has been demonstrated in patch-clamp experiments conducted in calcium-free extracellular solutions.[1]
Q4: What is the typical effective concentration (EC50) of GSK1016790A for TRPV4 activation?
A4: The EC50 for GSK1016790A can vary depending on the cell type and expression system. Reported EC50 values are in the low nanomolar range.
| Cell Type | Species | EC50 | Reference |
| HeLa cells transiently transfected with TRPV4 | Human | 3.3 nM | [1] |
| HEK cells expressing TRPV4 | Human | 2.1 nM | [3][8][9][10] |
| HEK cells expressing TRPV4 | Mouse | 18 nM | [3][8][9][10] |
| Choroid plexus epithelial cells | Not Specified | 34 nM | [8][10] |
Q5: Can GSK1016790A affect other TRP channels?
A5: GSK1016790A is considered a highly specific agonist for TRPV4. Studies have shown no activity at TRPM8 and TRPA1 channels at concentrations up to 20 μM.[9]
Experimental Protocols
Calcium Imaging Protocol for Assessing TRPV4 Activation and Desensitization
This protocol is adapted from studies using HeLa or HEK293 cells expressing TRPV4.[1][6]
-
Cell Preparation:
-
Plate cells expressing TRPV4 onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, wash the cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2/AM or Fluo-4 AM) in HBSS for 30-60 minutes at room temperature, according to the manufacturer's instructions.
-
After loading, wash the cells with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
-
GSK1016790A Application and Desensitization:
-
Perfuse the cells with a solution containing the desired concentration of GSK1016790A (e.g., 10 nM).
-
Record the change in intracellular calcium concentration. An initial rapid increase followed by a partial decay in the signal indicates activation and subsequent desensitization.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or the fluorescence ratio over time. The peak response reflects channel activation, and the subsequent decline in the presence of the agonist indicates desensitization.
-
Whole-Cell Patch Clamp Protocol for Measuring TRPV4 Currents
This protocol is based on methodologies used for recording from HeLa or HEK293 cells expressing TRPV4.[1]
-
Solutions:
-
Extracellular Solution (Ca²⁺-containing): 136 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 10 mM HEPES, 5 mM glucose (pH 7.4).
-
Extracellular Solution (Ca²⁺-free): 145 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 10 mM glucose (pH 7.4).
-
Pipette Internal Solution: 100 mM Cs-aspartate, 20 mM CsCl, 1 mM MgCl₂, 1 mM Mg-ATP, 0.1 mM Na-GTP, 5 mM EGTA, 10 mM HEPES (pH 7.2).
-
-
Cell Preparation:
-
Use cells expressing TRPV4 plated on glass coverslips.
-
-
Recording:
-
Obtain a whole-cell patch clamp configuration with a holding potential of -90 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the extracellular solution containing GSK1016790A (e.g., 10 nM).
-
Record the current response over time. An initial increase in current followed by a decrease in the continued presence of the agonist demonstrates activation and desensitization.
-
Signaling Pathways and Workflows
Signaling Pathway of GSK1016790A-Induced TRPV4 Desensitization
The following diagram illustrates the proposed signaling pathway leading to TRPV4 desensitization upon stimulation with GSK1016790A. Activation of TRPV4 leads to calcium influx, which in turn activates signaling cascades involving PKC and PI3K, ultimately promoting the endocytosis of the channel from the plasma membrane.[6]
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 10. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
Technical Support Center: Overcoming GSK1016790A-Induced TRPV4 Channel Downregulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with GSK1016790A-induced TRPV4 channel downregulation. The information is tailored for researchers, scientists, and drug development professionals working with this potent and selective TRPV4 agonist.
Frequently Asked Questions (FAQs)
Q1: What is GSK1016790A and why does it cause TRPV4 channel downregulation?
A1: GSK1016790A is a highly potent and specific small molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] Upon binding, it triggers the opening of the TRPV4 channel, leading to an influx of cations, most notably Ca2+.[1][2] This sustained activation initiates a cascade of intracellular events that lead to the downregulation of the channel from the plasma membrane. This is a cellular mechanism to prevent overstimulation and maintain homeostasis. The primary mechanisms of downregulation are channel desensitization and internalization.[1][2]
Q2: How quickly does GSK1016790A induce TRPV4 downregulation?
A2: The downregulation of TRPV4 channels in response to GSK1016790A is a rapid process. A significant reduction in TRPV4 plasma membrane expression, around 30%, can be observed within the first 3 minutes of agonist application.[1][4] This downregulation is then sustained for at least 30 minutes in the continued presence of the agonist.[1][4]
Q3: What is the mechanism of GSK1016790A-induced TRPV4 downregulation?
A3: GSK1016790A-induced TRPV4 downregulation involves a multi-step process:
-
Channel Activation and Calcium Influx: GSK1016790A binding opens the TRPV4 channel, causing a rapid and sustained increase in intracellular calcium ([Ca2+]i).[1][5][6]
-
Desensitization: The channel undergoes a rapid partial desensitization, which is independent of extracellular calcium.[1][2]
-
Internalization: The activated TRPV4 channels are internalized from the plasma membrane via endocytosis.[5][6] This process is dependent on both calcium influx from the extracellular space and calcium release from intracellular stores.[5][6]
-
Trafficking to Recycling Endosomes: Following internalization, TRPV4 channels are trafficked to recycling endosomes.[5][7]
-
Involvement of Signaling Pathways: This internalization process is regulated by the Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and RhoA signaling pathways.[5][6]
Q4: Is ubiquitination involved in GSK1016790A-induced TRPV4 downregulation?
A4: While ubiquitination is a known mechanism for regulating TRPV4 surface expression, its direct role in GSK1016790A-induced downregulation is less clear. Some studies suggest that ubiquitination, mediated by the E3 ligase AIP4 and facilitated by β-arrestin 1, can lead to TRPV4 internalization.[8][9][10][11] However, this has been primarily demonstrated in the context of G protein-coupled receptor (GPCR) cross-talk, such as with the angiotensin receptor.[8][9][10] GSK1016790A-induced downregulation appears to be more directly linked to calcium-dependent signaling pathways.
Troubleshooting Guides
Problem 1: Diminished or transient cellular response to repeated GSK1016790A application.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| TRPV4 channel downregulation | 1. Washout and Recovery: After the initial stimulation, thoroughly wash the cells with agonist-free medium and allow for a recovery period (e.g., 30-60 minutes) before re-application of GSK1016790A. | The recovery period should allow for the recycling of internalized channels back to the plasma membrane, potentially restoring responsiveness. |
| 2. Use a Lower Concentration: If permissible for the experiment, use the lowest effective concentration of GSK1016790A to minimize the extent of downregulation. | Lower agonist concentrations may lead to a less pronounced downregulation, allowing for a more sustained response. | |
| 3. Pharmacological Inhibition: Pre-incubate cells with inhibitors of the downstream signaling pathways, such as a PI3K inhibitor (e.g., LY294002) or a PKC inhibitor (e.g., BIM1).[5] | Inhibition of these pathways should reduce the internalization of TRPV4 and prolong the channel's presence at the plasma membrane, leading to a more sustained response. |
Problem 2: Difficulty in obtaining a stable, long-lasting TRPV4-mediated current in electrophysiology experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid channel desensitization | 1. Calcium-Free Extracellular Solution: Perform whole-cell patch-clamp recordings using a calcium-free extracellular solution.[1][4] | This will eliminate calcium-dependent desensitization and internalization, resulting in a more stable and sustained inward current (carried by other cations like Na+). |
| 2. Optimize Agonist Concentration: Titrate the GSK1016790A concentration to find a balance between channel activation and the rate of desensitization. | A lower concentration might elicit a smaller but more stable current over time. |
Problem 3: Inconsistent results in experiments measuring TRPV4 surface expression after GSK1016790A treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Timing of the assay | 1. Create a Time-Course: Perform the surface expression assay (e.g., cell surface biotinylation followed by Western blot) at multiple time points after GSK1016790A application (e.g., 0, 3, 10, 20, 30 minutes).[1][5] | This will allow for the characterization of the kinetics of downregulation in your specific cell system and ensure you are measuring at the optimal time point. |
| Cellular health | 2. Ensure Cell Viability: Confirm that the GSK1016790A concentration and incubation time are not causing cytotoxicity, which could affect membrane integrity and protein expression. | Healthy cells will provide more reliable and reproducible data on protein trafficking. |
Quantitative Data Summary
Table 1: GSK1016790A Potency and Downregulation Effects
| Parameter | Value | Cell Type | Reference |
| EC50 for Ca2+ influx | 3.3 nM | HeLa cells transiently expressing TRPV4 | [1][12] |
| 18 nM | HEK cells expressing mouse TRPV4 | [3] | |
| 2.1 nM | HEK cells expressing human TRPV4 | [3] | |
| 26.9 nM | Primary human endothelial cells | [13] | |
| EC50 for cytoplasmic aggregation | 31 nM | HEK293 cells stably expressing TRPV4 | [6] |
| Reduction in plasma membrane expression | ~30% at 3 minutes | HeLa cells transiently expressing TRPV4 | [1][4] |
| 1.16-fold decrease at 20 minutes | Human umbilical vein endothelial cells (HUVECs) | [5] |
Experimental Protocols
Protocol 1: Calcium Imaging to Assess TRPV4 Activation and Desensitization
-
Cell Preparation: Plate cells expressing TRPV4 onto glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Baseline Measurement: After washing off the excess dye, acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Agonist Application: Add GSK1016790A at the desired concentration to the imaging buffer.
-
Data Acquisition: Continuously record the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium due to TRPV4 activation. A subsequent gradual decrease in the signal in the continued presence of the agonist can indicate channel desensitization and downregulation.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The peak response reflects the initial channel activation, and the rate of decay of the signal can be used to assess desensitization.
Protocol 2: Cell Surface Biotinylation to Quantify TRPV4 Downregulation
-
Cell Treatment: Treat cells with GSK1016790A for the desired amount of time (e.g., 0, 3, 10, 20, 30 minutes).
-
Biotinylation: Place the cells on ice to stop membrane trafficking. Wash the cells with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C.
-
Quenching: Quench the unreacted biotinylation reagent by washing the cells with a quenching buffer (e.g., PBS containing glycine or Tris).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated (i.e., cell surface) proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using a TRPV4-specific antibody to determine the amount of TRPV4 at the cell surface. A decrease in the TRPV4 band intensity in GSK1016790A-treated samples compared to the control indicates channel downregulation.
Visualizations
Caption: Signaling pathway of GSK1016790A-induced TRPV4 downregulation.
Caption: Troubleshooting workflow for diminished GSK1016790A response.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Arresting a transient receptor potential (TRP) channel: beta-arrestin 1 mediates ubiquitination and functional down-regulation of TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arrestins Extend Their Reach♦: Arresting a Transient Receptor Potential (TRP) Channel. β-Arrestin 1 Mediates Ubiquitination and Functional Down-regulation of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK1016790A Dosage for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of GSK1016790A, a potent and selective TRPV4 channel agonist.
Frequently Asked Questions (FAQs)
Q1: What is GSK1016790A and what is its primary mechanism of action?
A1: GSK1016790A is a novel and potent small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] Its primary mechanism of action is to activate TRPV4, a non-selective cation channel, leading to an influx of calcium ions (Ca2+) into the cell.[1][4][5][6] This increase in intracellular calcium can trigger various downstream signaling pathways.
Q2: In which cell types has GSK1016790A been shown to be effective?
A2: GSK1016790A has been demonstrated to activate TRPV4 channels in a variety of cell types, including:
-
Human Embryonic Kidney (HEK-293) cells expressing TRPV4[1][5][6]
-
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Coronary Artery Endothelial Cells (HCAECs)[5][7][8]
-
Choroid plexus epithelial cells[1]
Q3: What is the typical effective concentration range for GSK1016790A?
A3: The effective concentration of GSK1016790A is cell-type dependent and can range from nanomolar to low micromolar concentrations. For instance, the half-maximal effective concentration (EC50) for Ca2+ influx is 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[1][6] In HeLa cells transfected with TRPV4, the EC50 for Ca2+ influx was calculated to be 3.3 nM.[2] A concentration of 10 nM is often used to achieve near-maximal stimulation.[2][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low response to GSK1016790A | Low or absent TRPV4 expression: The target cell line may not endogenously express TRPV4 channels. | Confirm TRPV4 expression at the mRNA and protein level using RT-PCR and Western blot, respectively. Consider using a cell line known to express TRPV4 or transiently transfecting your cells with a TRPV4 expression vector.[2] |
| Compound degradation: Improper storage or handling of GSK1016790A can lead to its degradation. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | |
| Incorrect experimental buffer: The composition of the extracellular solution, particularly the absence of calcium, will prevent Ca2+ influx. | Ensure your extracellular buffer contains an adequate concentration of CaCl2 (e.g., 2 mM).[2] | |
| Rapid decrease in response (desensitization) | Channel desensitization: Prolonged exposure to GSK1016790A can lead to a rapid partial desensitization of the TRPV4 channel.[1][3] | For experiments measuring acute responses, keep the stimulation time short (e.g., minutes). Consider a washout step if subsequent stimulations are needed. For longer-term studies, be aware of this phenomenon when interpreting results. |
| Channel downregulation: GSK1016790A can induce the downregulation of TRPV4 channel expression on the plasma membrane.[1][3] | If measuring responses over several hours or days, assess TRPV4 protein levels at the cell surface to account for potential downregulation. | |
| High background signal or off-target effects | Concentration too high: Using excessively high concentrations of GSK1016790A may lead to non-specific effects. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Start with concentrations in the low nanomolar range.[2][8] |
| Contamination of cell culture: Mycoplasma or other contaminants can alter cellular responses. | Regularly test cell cultures for contamination. | |
| Variability between experiments | Inconsistent cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent reagent preparation: Variations in the preparation of GSK1016790A dilutions or other reagents can lead to variability. | Prepare reagents carefully and consistently. Use calibrated pipettes and ensure complete dissolution of the compound. |
Quantitative Data Summary
The following table summarizes the effective concentrations of GSK1016790A in various cell types as reported in the literature.
| Cell Type | Species | Assay | EC50 | Near-Maximal Concentration | Reference |
| HEK-293 cells (expressing human TRPV4) | Human | Ca2+ influx | 2.1 nM | - | [1][6] |
| HEK-293 cells (expressing mouse TRPV4) | Mouse | Ca2+ influx | 18 nM | - | [1][6] |
| Choroid plexus epithelial cells | - | Ca2+ influx | 34 nM | - | [1] |
| HeLa cells (transfected with TRPV4) | Human | Ca2+ influx | 3.3 nM | 10 nM | [2] |
| HUVECs | Human | eNOS, Akt, AMPK phosphorylation | - | 10 nM | [7][8] |
| HCAECs | Human | eNOS, Akt, AMPK phosphorylation | - | 10 nM | [8] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]) Influx
This protocol is adapted from studies measuring GSK1016790A-induced calcium influx in cultured cells.[2]
Materials:
-
Cells cultured on glass-bottom dishes or 96-well plates
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl2, 0.4 mM MgSO4, 3 mM NaHCO3, 2 mM CaCl2, 5 mM glucose, 10 mM HEPES (pH 7.4)
-
GSK1016790A stock solution (e.g., 10 mM in DMSO)
-
TRPV4 antagonist (optional, for control experiments, e.g., HC-067047)
Procedure:
-
Cell Plating: Plate cells on an appropriate imaging vessel and allow them to adhere and reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in HBS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Remove the dye-loading solution and wash the cells 2-3 times with HBS to remove any extracellular dye.
-
Baseline Measurement: Add fresh HBS to the cells and acquire a stable baseline fluorescence signal using a fluorescence microscope or plate reader.
-
Stimulation: Add GSK1016790A to the desired final concentration. For dose-response experiments, add increasing concentrations of the agonist.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the full response. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.
-
Data Analysis: Calculate the change in intracellular Ca2+ concentration or the ratio of fluorescence intensities. For dose-response curves, plot the peak response against the logarithm of the GSK1016790A concentration to determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated eNOS
This protocol is based on studies investigating the effect of GSK1016790A on eNOS activation in endothelial cells.[7][8]
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
GSK1016790A
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured endothelial cells with GSK1016790A at the desired concentration (e.g., 10 nM) for a specific time (e.g., 15 minutes). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total eNOS and a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
Caption: GSK1016790A signaling pathways.
Caption: Experimental workflow for calcium imaging.
Caption: Troubleshooting logic for GSK1016790A experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Navigating GSK1016790A in Your Research: A Technical Support Guide
Welcome to the technical support center for GSK1016790A, a potent and selective TRPV4 channel agonist. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility and stability of GSK1016790A in common cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of GSK1016790A?
A1: GSK1016790A is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For cell culture experiments, preparing a high-concentration stock solution in DMSO is the most common and recommended practice.
Q2: How should I prepare working solutions of GSK1016790A in my culture medium?
A2: To prepare a working solution, the DMSO stock solution should be diluted directly into your pre-warmed culture medium. It is crucial to ensure rapid and thorough mixing to avoid precipitation. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: What is the stability of GSK1016790A in aqueous solutions and culture media?
A3: GSK1016790A is sparingly soluble in aqueous buffers and is not stable for long-term storage in these solutions. It is strongly recommended to prepare fresh working solutions in culture medium for each experiment and to avoid storing aqueous solutions for more than one day.[1] While one source suggests the compound is stable over a wide pH range, empirical evidence from multiple suppliers emphasizes the need for fresh preparation to ensure potency and avoid degradation.[]
Q4: Can I store aliquots of the DMSO stock solution?
A4: Yes, it is best practice to aliquot the high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[1][2] This prevents repeated freeze-thaw cycles which can degrade the compound. When stored properly, the solid compound is stable for at least four years, and stock solutions in DMSO can be stored for up to one year at -20°C or two years at -80°C.[1]
Troubleshooting Guide
Issue: I observed precipitation when diluting my GSK1016790A DMSO stock into the culture medium.
Possible Causes and Solutions:
-
High Final Concentration: The concentration of GSK1016790A in the final working solution may exceed its solubility limit in the aqueous culture medium.
-
Solution: Try lowering the final concentration of GSK1016790A. If a high concentration is necessary, consider a serial dilution approach.
-
-
Insufficient Mixing: Slow or inadequate mixing upon dilution can lead to localized high concentrations of the compound, causing it to precipitate.
-
Solution: Add the DMSO stock dropwise to the pre-warmed culture medium while vortexing or gently swirling the medium to ensure rapid dispersion.
-
-
Temperature: Diluting into cold media can decrease the solubility of the compound.
-
Solution: Always use culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
-
High DMSO Concentration: A high percentage of DMSO in the final solution can sometimes cause components of the media to precipitate.
-
Solution: Ensure the final DMSO concentration is as low as possible, ideally 0.1% or less, and not exceeding 0.5%.
-
Issue: My experimental results are inconsistent or show a weaker than expected effect.
Possible Causes and Solutions:
-
Compound Degradation: As GSK1016790A has limited stability in aqueous solutions, using a working solution that was not freshly prepared can lead to a loss of potency.
-
Solution: Always prepare fresh working solutions of GSK1016790A in culture medium immediately before each experiment.
-
-
Improper Storage of Stock Solution: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation.
-
Solution: Aliquot your DMSO stock into single-use vials upon initial preparation to minimize freeze-thaw cycles.
-
-
Cell Line Responsiveness: The expression level of the TRPV4 channel can vary between cell lines, affecting the magnitude of the response to GSK1016790A.
-
Solution: Confirm the expression of functional TRPV4 channels in your cell line of interest using techniques like qPCR, Western blot, or by using a positive control cell line known to express TRPV4.
-
Data Presentation
Table 1: Solubility of GSK1016790A in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 65.56 - 100 | 100 - 152.5 |
| Ethanol | 65.56 | 100 |
| DMF | ~15 | ~22.9 |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.38 |
Data compiled from multiple supplier datasheets. The exact solubility may vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of GSK1016790A Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid GSK1016790A to room temperature before opening.
-
Based on the molecular weight of 655.61 g/mol , dissolve the appropriate mass of GSK1016790A in 100% DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.656 mg of GSK1016790A in 100 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 100 nM in Culture Medium):
-
Pre-warm the desired volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Thaw a single-use aliquot of the 10 mM GSK1016790A DMSO stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 nM working solution, you can first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:1000 in your pre-warmed culture medium.
-
Add the final dilution dropwise to the culture medium while gently swirling to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualization of Signaling Pathways and Workflows
Caption: GSK1016790A activates the TRPV4 channel, leading to Ca²⁺ influx and downstream signaling.
Caption: Recommended workflow for preparing and using GSK1016790A in cell culture experiments.
References
Troubleshooting inconsistent results with GSK1016790A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GSK1016790A, a potent and selective TRPV4 channel agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing a rapid decrease in response after an initial strong activation with GSK1016790A?
This phenomenon is likely due to the intrinsic properties of TRPV4 channel activation by GSK1016790A, which includes rapid partial desensitization and downregulation of the channel.[1][2][3]
-
Detailed Explanation: Upon binding of GSK1016790A, TRPV4 channels open, leading to a robust influx of calcium and cellular response.[1][2] However, this strong activation also triggers two key regulatory mechanisms:
-
Partial Desensitization: The channel enters a state of reduced activity, even in the continued presence of the agonist. This is a rapid process, with patch clamp analysis showing a decay in current within minutes of application.[2][3][4] This desensitization appears to be independent of extracellular calcium.[3]
-
Channel Downregulation: Prolonged exposure to GSK1016790A induces the internalization or endocytosis of TRPV4 channels from the plasma membrane, reducing the number of available channels for activation.[2][3][5][6] This process is controlled by PKC/PI3K and RhoA signaling pathways.[5][6]
-
-
Troubleshooting Steps:
-
Time-Course Experiments: Conduct time-course experiments to characterize the peak response and subsequent decay. The peak Ca2+ influx in HeLa-TRPV4 cells is observed around 1.9 minutes post-stimulation.[2][7][8]
-
Short Incubation Times: For experiments where a sustained maximal response is desired, consider using shorter incubation times with GSK1016790A.
-
Pre-stimulation Checks: Be aware that prior exposure to other TRPV4 agonists or mechanical stress could pre-desensitize the channels.
-
2. My experimental results with GSK1016790A are inconsistent across different batches or experiments. What could be the cause?
Inconsistent results can stem from several factors related to compound handling, experimental setup, and cellular conditions.
-
Detailed Explanation:
-
Compound Stability and Storage: GSK1016790A is stable for years when stored as a powder at -20°C.[9] However, stock solutions in DMSO should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[10] Repeated freeze-thaw cycles should be avoided. Moisture-absorbing DMSO can reduce solubility.[1]
-
Vehicle and Solubility: GSK1016790A is soluble in DMSO and ethanol.[9] When preparing working solutions, ensure the final concentration of the vehicle (e.g., DMSO) is consistent and does not exceed levels that could affect your cells (typically <0.1%). For in vivo experiments, specific formulations with PEG300 and Tween-80 are recommended and should be prepared fresh.[1][10]
-
Cellular Factors: The expression level of TRPV4 in your cell line or primary cells can significantly impact the magnitude of the response.[1] Additionally, the state of intracellular calcium stores can influence the overall calcium signal upon GSK1016790A application.[6][11]
-
-
Troubleshooting Steps:
-
Aliquoting: Aliquot your GSK1016790A stock solution to minimize freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh working solutions from your stock for each experiment.
-
Vehicle Control: Include a vehicle-only control in all experiments to account for any effects of the solvent.
-
Cell Line Characterization: Regularly verify the expression of TRPV4 in your cells, for example, by Western blot or qPCR.
-
Control Agonist: Consider using a different, structurally distinct TRPV4 agonist, such as 4α-PDD, as a positive control, keeping in mind it is less potent than GSK1016790A.[2][12]
-
3. What is the optimal concentration of GSK1016790A to use in my experiments?
The optimal concentration of GSK1016790A is application-dependent. However, due to its high potency, nanomolar concentrations are typically effective.
-
Detailed Explanation: The half-maximal effective concentration (EC50) of GSK1016790A varies depending on the experimental system. For instance, the EC50 for Ca2+ influx is approximately 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[1][9][] In HeLa cells transfected with TRPV4, the EC50 for Ca2+ influx was calculated to be 3.3 nM.[7][14] A concentration of 10 nM is often used to elicit a near-maximal response in cell-based assays.[2][7] For in vivo studies in rats, dosages have ranged from 2 to 12 μg/kg via intravenous injection.[1]
-
Data Summary: GSK1016790A Effective Concentrations
Application Cell/System Type Effective Concentration (EC50) Recommended Concentration Range Calcium Influx Human TRPV4-HEK cells 2.1 nM[1][9][] 1 - 100 nM[10] Calcium Influx Mouse TRPV4-HEK cells 18 nM[1][9][] 1 - 100 nM[10] Calcium Influx HeLa-TRPV4 cells 3.3 nM[7][14] 1 - 100 nM[14] Whole-Cell Currents HEK cells > 1 nM[1][] 10 - 100 nM | In Vivo Vasodilation | Sprague-Dawley Rats | N/A | 2 - 12 µg/kg (IV)[1] |
Experimental Protocols
Calcium Imaging Protocol (Adapted from published studies) [5][6]
-
Cell Preparation: Seed cells expressing TRPV4 onto glass-bottom dishes or 96-well plates and grow to the desired confluency.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Hanks' Balanced Salt Solution (HBSS) containing calcium and magnesium.
-
Load the cells with a calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM with 0.01% w/v Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for 2-3 minutes before adding the compound.
-
Compound Addition: Add GSK1016790A at the desired final concentration. For a positive control, a known TRPV4 agonist can be used. For a negative control, the vehicle (e.g., DMSO) should be added.
-
Data Acquisition: Continuously record the fluorescence signal for the desired duration. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
Whole-Cell Patch Clamp Protocol (General Overview) [2][4][15]
-
Cell Preparation: Plate cells expressing TRPV4 on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
Extracellular Solution (Ca2+-containing): Typically contains (in mM): 136 NaCl, 5.4 KCl, 2 CaCl2, 0.5 MgCl2, 0.4 MgSO4, 3 NaHCO3, 5 Glucose, and 10 HEPES (pH 7.4).[7]
-
Intracellular (Pipette) Solution: Typically contains (in mM): 100 Cs-aspartate, 20 CsCl, 1 MgCl2, 5 EGTA, 1 Mg-ATP, 0.1 Na-GTP, and 10 HEPES (pH 7.2).[7]
-
-
Recording:
-
Compound Application: Perfuse the cell with the extracellular solution containing GSK1016790A at the desired concentration.
-
Data Acquisition and Analysis: Record the resulting currents and analyze the current-voltage (I-V) relationship to characterize the channel activity.
Visualizations
Caption: Signaling pathway of GSK1016790A-induced TRPV4 activation and regulation.
Caption: A typical experimental workflow for calcium imaging with GSK1016790A.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 7. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [nanion.de]
How to prevent off-target effects of GSK1016790A
Welcome to the technical support center for GSK1016790A. This guide provides troubleshooting advice and experimental protocols to help researchers and drug development professionals ensure that the observed biological effects of GSK1016790A are specifically mediated by its intended target, the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK1016790A?
A1: GSK1016790A is a potent and selective agonist for the TRPV4 channel.[1][2][3] Its primary on-target effect is to bind to and activate TRPV4, which is a non-selective cation channel permeable to Ca²⁺.[4] This activation leads to an influx of calcium ions into the cell, triggering a wide range of downstream signaling pathways and cellular responses.[1][3]
Q2: How can I be confident that the cellular effects I observe are due to TRPV4 activation and not an off-target effect?
A2: This is a critical question in pharmacological studies. Confidence in on-target activity is achieved through a series of essential control experiments:
-
Pharmacological Inhibition: Pre-treating your cells with a selective TRPV4 antagonist (e.g., HC-067047) should abolish the effect observed with GSK1016790A.[5][6]
-
Genetic Knockdown/Knockout: The most definitive control is to use a cell line or animal model where the TRPV4 gene (Trpv4) has been knocked out or its expression is knocked down (e.g., via siRNA). In these models, GSK1016790A should fail to elicit the response.[4][7]
-
Dose-Response Relationship: The observed effect should occur within the known potency range of GSK1016790A. Effects that only appear at concentrations significantly higher (>100-fold) than the reported EC₅₀ may suggest off-target activity.
-
Use of a Structurally Different Agonist: If possible, confirming the effect with a different, structurally unrelated TRPV4 agonist (like 4α-Phorbol 12,13-didecanoate, 4α-PDD) can provide additional evidence that the effect is mediated by the target channel.[5]
Q3: At what concentration should I use GSK1016790A?
A3: The effective concentration is highly dependent on the experimental system and the species from which the TRPV4 channel originates. GSK1016790A is potent, with EC₅₀ values typically in the low nanomolar range.[1][2] For initial experiments, a concentration of 10-30 nM is often used, as this is near the maximal effective concentration in several published studies.[4][5] However, it is always best practice to perform a full dose-response curve (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific model and endpoint.
Q4: Are there any known off-target effects of GSK1016790A?
A4: GSK1016790A is widely reported to be a highly selective agonist for TRPV4.[1][3][6] One study noted no activity at TRPM8 and TRPA1 channels at concentrations up to 20 μM. While no compound is perfectly selective, significant off-target effects for GSK1016790A have not been prominently documented in the literature. Therefore, unexpected results are more likely to stem from experimental variables or complex on-target biology (e.g., downstream effects of sustained Ca²⁺ influx) than from a well-characterized off-target interaction. The key is to rigorously validate the involvement of TRPV4 using the controls outlined in this guide.
Quantitative Data Summary
Table 1: Potency (EC₅₀) of GSK1016790A in Various Systems
| Cell System / Species | Reported EC₅₀ | Reference(s) |
| Human TRPV4 (in HEK cells) | 2.1 nM | [1][8][9] |
| Mouse TRPV4 (in HEK cells) | 18 nM | [1][8][9] |
| Human TRPV4 (in HeLa cells) | 3.3 nM | [4] |
| Primary Human Endothelial Cells | 26.9 nM | [5] |
| Choroid Plexus Epithelial Cells | 34 nM | [2] |
Table 2: Selectivity Profile of GSK1016790A
| Target Channel | Activity | Concentration Tested | Reference(s) |
| TRPV4 | Agonist | Nanomolar range | [1][2] |
| TRPM8 | No activity | 20 µM | |
| TRPA1 | No activity | 20 µM |
Visualizing Pathways and Workflows
Caption: On-target signaling pathway of GSK1016790A.
Caption: Experimental workflow for validating on-target effects.
Troubleshooting Guide
| Issue / Question | Possible Cause | Recommended Action |
| I'm not seeing any effect after applying GSK1016790A. | 1. Low/no TRPV4 expression in your cell model.2. Compound degradation.3. Concentration is too low. | 1. Confirm TRPV4 expression via qPCR or Western Blot.2. Use a fresh dilution from a new powder stock.3. Perform a dose-response curve up to 1 µM. |
| The effect only occurs at very high concentrations (e.g., >1 µM). | 1. Off-target effect.2. Low TRPV4 expression requiring high stimulus.3. Compound is a weak agonist in your specific system. | 1. Perform the validation experiments in the workflow above. An off-target effect will not be blocked by a TRPV4 antagonist or absent in TRPV4 KO cells.2. Overexpress TRPV4 to see if the dose-response curve shifts left. |
| The response to GSK1016790A is transient and quickly fades. | Channel desensitization or downregulation. | This is a known characteristic of GSK1016790A-mediated TRPV4 activation.[4][7] It causes a rapid partial desensitization and a sustained downregulation of the channel from the plasma membrane.[4][7] This is an on-target phenomenon. |
| My results are inconsistent between experiments. | 1. Cell passage number and health.2. Inconsistent compound dilution.3. Fluctuation in experimental conditions (temp, pH). | 1. Use cells within a consistent and low passage number range.2. Prepare fresh serial dilutions for each experiment.3. Standardize all experimental parameters. TRPV4 can be activated by other stimuli like temperature and mechanical stress.[4] |
Key Experimental Protocols
Protocol 1: Validation Using a Selective TRPV4 Antagonist
This protocol determines if the biological effect of GSK1016790A is mediated by TRPV4.
Materials:
-
GSK1016790A
-
Selective TRPV4 antagonist (e.g., HC-067047)
-
Vehicle (e.g., 0.1% DMSO)
-
Your cell culture system and assay reagents
Procedure:
-
Prepare Solutions: Prepare stock solutions of GSK1016790A and HC-067047 in DMSO. Create final working concentrations in your assay buffer. Ensure the final DMSO concentration is consistent across all conditions and is typically ≤ 0.1%.
-
Plate Cells: Seed cells and grow them to the desired confluency for your experiment.
-
Set Up Experimental Groups:
-
Group A: Vehicle control (e.g., 0.1% DMSO)
-
Group B: GSK1016790A at its effective concentration (e.g., 30 nM)
-
Group C: HC-067047 alone (e.g., 500 nM)
-
Group D: Pre-incubation with HC-067047 followed by GSK1016790A stimulation
-
-
Pre-incubation: Add the HC-067047 (Group D) or its vehicle to the respective wells. Incubate for 15-30 minutes at 37°C.[5]
-
Stimulation: Add GSK1016790A (Groups B and D) or its vehicle (Groups A and C) to the wells.
-
Incubation & Measurement: Incubate for the time required to observe your biological endpoint, then perform your assay (e.g., calcium imaging, protein analysis, gene expression).
-
Analysis: Compare the results. If the effect is on-target, the response in Group D should be significantly reduced or completely abolished compared to Group B, and should resemble the baseline levels of Groups A and C.
Caption: Logic of using an antagonist to confirm on-target effects.
Protocol 2: Control Experiment Using TRPV4-Negative Cells
This protocol provides definitive evidence by demonstrating the target dependency of the compound.
Materials:
-
GSK1016790A
-
Parental cell line expressing endogenous TRPV4 (or engineered to express it).
-
A matched cell line with TRPV4 expression genetically knocked out (CRISPR/Cas9) or stably knocked down (shRNA).
-
Your assay reagents.
Procedure:
-
Cell Culture: Culture both the TRPV4-positive (Control) and TRPV4-negative (KO/KD) cell lines in parallel under identical conditions.
-
Seeding: Seed both cell lines at the same density.
-
Stimulation: Treat both cell lines with vehicle and with an effective concentration of GSK1016790A.
-
Measurement: After the appropriate incubation time, measure your biological endpoint in both cell lines.
-
Analysis: Compare the response to GSK1016790A between the two cell lines. A true on-target effect will be present in the TRPV4-positive cells but absent or dramatically reduced in the TRPV4-negative cells.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 5. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Managing GSK1016790A in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the cytotoxic effects of GSK1016790A during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK1016790A and what is its primary mechanism of action?
GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Its primary mechanism of action is the activation of TRPV4, a non-selective cation channel, which leads to an influx of calcium ions (Ca²⁺) and an increase in intracellular calcium concentration ([Ca²⁺]i).[1][3] This activation is involved in various physiological processes, including the regulation of vascular tone, endothelial permeability, and cellular signaling.[1]
Q2: What are the typical concentrations of GSK1016790A used in cell culture experiments?
The concentration of GSK1016790A used in experiments is highly dependent on the cell type and the specific research question.
-
For TRPV4 activation and signaling studies: Concentrations in the low nanomolar (nM) range are often sufficient. The EC₅₀ (half-maximal effective concentration) for TRPV4 activation has been reported to be between 2.1 nM and 34 nM in various cell lines.[4]
-
For studies inducing a robust physiological or pathophysiological response: Concentrations from 100 nM to the low micromolar (µM) range are frequently used.[1][5] However, it is at these higher concentrations that cytotoxicity becomes a significant concern, especially in long-term exposure.
Q3: What are the known cytotoxic effects of GSK1016790A?
Prolonged exposure to GSK1016790A, particularly at concentrations of 1 µM and above, can lead to significant cytotoxicity.[5] Observed effects include:
-
Increased Oxidative Stress: Activation of TRPV4 can lead to the production of reactive oxygen species (ROS) and nitric oxide (NO), contributing to cellular damage.[4][6]
-
Cell Morphology Changes: Researchers have observed cell retraction, membrane blebbing, and detachment from the substrate.[5]
-
Apoptosis and Necrosis: Sustained increases in intracellular calcium can trigger programmed cell death (apoptosis) and necrosis.[5]
-
Inhibition of Cell Proliferation: In some cell types, such as tumor endothelial cells, GSK1016790A has been shown to inhibit proliferation.[7]
Q4: How quickly can cytotoxicity be observed?
Cytotoxic effects can be observed relatively quickly. Some studies have reported visible changes in cell morphology, such as membrane blebbing and cell detachment, within the first hour of exposure to 1 µM GSK1016790A.[5] For long-term experiments, these acute effects can compound, leading to significant cell death over several days.
Troubleshooting Guides
Issue 1: Progressive Cell Death in Long-Term Cultures
Problem: You are observing a gradual decrease in cell viability over several days of continuous exposure to GSK1016790A.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Excessive GSK1016790A Concentration | The concentration may be too high for long-term viability. | Protocol 1: Concentration Optimization for Long-Term Viability |
| Reduce the concentration to the lowest effective level for your experimental goals. | ||
| Oxidative Stress | GSK1016790A-induced calcium influx can lead to ROS production.[6] | Protocol 2: Co-treatment with an Antioxidant |
| Co-treat your cells with an antioxidant, such as Trolox, to mitigate oxidative damage.[4][6] | ||
| Calcium Overload | Sustained high intracellular calcium is a primary driver of cytotoxicity. | Protocol 3: Intermittent Dosing Regimen |
| Instead of continuous exposure, consider an intermittent dosing schedule (e.g., daily short-term exposure followed by washout). |
Issue 2: Inconsistent or Unexplained Variability in Experimental Results
Problem: You are observing high variability in your data, which may be linked to underlying cytotoxicity affecting cellular responses.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Sub-lethal Cytotoxicity | Even at concentrations that don't cause widespread cell death, sub-lethal stress can alter cell function and gene expression. | Protocol 4: Regular Monitoring of Cell Health |
| Regularly assess cell morphology and viability throughout the experiment, even in the absence of overt cell death. | ||
| Desensitization of TRPV4 | Prolonged agonist exposure can lead to the downregulation and internalization of TRPV4 channels, altering the cellular response over time.[3][8] | Protocol 5: Assessing TRPV4 Expression and Function |
| Monitor TRPV4 expression levels (e.g., via Western blot or qPCR) and functional response (e.g., via calcium imaging) at different time points. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of GSK1016790A
| Concentration Range | Observed Effect | Potential for Cytotoxicity | Reference(s) |
| 1 - 30 nM | Activation of TRPV4-mediated Ca²⁺ influx (EC₅₀ values reported in this range). | Low in short-term experiments. | [4][9] |
| 30 - 100 nM | Near-maximal activation of TRPV4, induction of channel internalization. | Moderate, increases with exposure time. | [1] |
| > 100 nM - 1 µM | Robust Ca²⁺ influx, significant physiological responses, and observable cytotoxicity in some cell lines. | High, especially in long-term culture. | [5] |
| > 1 µM | Pronounced cytotoxicity, including apoptosis and necrosis. | Very High. | [5] |
Detailed Experimental Protocols
Protocol 1: Concentration Optimization for Long-Term Viability
-
Cell Seeding: Plate your cells at a density that allows for multi-day growth without reaching over-confluency.
-
Concentration Gradient: Prepare a dilution series of GSK1016790A, spanning a range from a low nM concentration to a low µM concentration (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Treatment: Treat the cells with the different concentrations of GSK1016790A. Include a vehicle-only control.
-
Viability Assessment: At regular intervals (e.g., 24, 48, 72, 96 hours), assess cell viability using a quantitative method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against GSK1016790A concentration at each time point to determine the highest concentration that maintains an acceptable level of viability for the desired duration of your experiment.
Protocol 2: Co-treatment with an Antioxidant
-
Antioxidant Selection: Choose a cell-permeable antioxidant. Trolox, a water-soluble analog of vitamin E, has been shown to be effective in mitigating GSK1016790A-induced neurotoxicity.[4][6]
-
Concentration Titration: Determine the optimal, non-toxic concentration of the chosen antioxidant for your cell line.
-
Experimental Setup:
-
Group 1: Vehicle control.
-
Group 2: GSK1016790A at the desired concentration.
-
Group 3: Antioxidant alone.
-
Group 4: GSK1016790A + Antioxidant.
-
-
Treatment and Analysis: Pre-incubate the cells with the antioxidant for a short period (e.g., 1-2 hours) before adding GSK1016790A. Assess cell viability and your experimental endpoint at the desired time points.
Protocol 3: Intermittent Dosing Regimen
-
Establish Dosing Schedule: Based on the desired biological effect and the observed rate of cytotoxicity, establish a daily dosing schedule. For example, a 1-2 hour treatment with GSK1016790A followed by a wash and replacement with fresh media.
-
Treatment: Each day, remove the culture medium, wash the cells with sterile PBS, and add medium containing the desired concentration of GSK1016790A.
-
Washout: After the designated treatment period, remove the GSK1016790A-containing medium, wash the cells again with sterile PBS, and replace it with fresh, agonist-free culture medium.
-
Monitoring: Monitor cell viability and the experimental endpoint throughout the duration of the study.
Protocol 4: Regular Monitoring of Cell Health
-
Microscopic Examination: At least once a day, visually inspect your cell cultures under a microscope. Look for signs of stress, such as changes in morphology, rounding, detachment, and the presence of floating dead cells.
-
Quantitative Viability Assays: At key time points in your experiment, perform a quantitative viability assay (e.g., Trypan Blue exclusion, MTT, or a fluorescence-based live/dead stain) on a parallel set of wells or a small subset of your experimental samples.
Protocol 5: Assessing TRPV4 Expression and Function
-
Sample Collection: At different time points during your long-term experiment, lyse a subset of cells for protein or RNA analysis.
-
Western Blotting: Use a validated antibody to probe for TRPV4 protein levels in your cell lysates. Normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative RT-PCR: Extract RNA and perform qRT-PCR to measure TRPV4 mRNA levels. Normalize to a stable housekeeping gene.
-
Functional Assay (Calcium Imaging): At various time points, perform a calcium imaging experiment on a separate set of cells to assess the functional response to an acute application of GSK1016790A. A diminished response may indicate channel desensitization or downregulation.
Visualizations
Caption: Signaling pathway of GSK1016790A-induced TRPV4 activation and cytotoxicity.
Caption: Troubleshooting workflow for managing GSK1016790A-induced cytotoxicity.
References
- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK1016790A tachyphylaxis and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV4 agonist, GSK1016790A. The information provided is intended to help users understand and mitigate tachyphylaxis observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK1016790A and what is its primary mechanism of action?
GSK1016790A (also referred to as GSK101) is a potent and specific small molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] TRPV4 is a non-selective cation channel that is permeable to calcium (Ca²⁺) and is involved in a wide range of physiological processes.[1][3] GSK1016790A activates TRPV4, leading to an influx of cations, most notably Ca²⁺, into the cell.[1][2][3] This increase in intracellular Ca²⁺ concentration triggers various downstream signaling pathways.
Q2: What is tachyphylaxis and why is it observed with GSK1016790A?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of GSK1016790A, this manifests as a diminished response of the TRPV4 channel to subsequent applications of the agonist.[1][2][4] This phenomenon is also referred to as desensitization.
The primary mechanism behind GSK1016790A-induced tachyphylaxis is a rapid, partial desensitization of the TRPV4 channel that is associated with the channel's internalization from the plasma membrane via endocytosis.[1][2][4][5][6] This downregulation of TRPV4 channel expression on the cell surface reduces the number of available channels to be activated by the agonist, leading to a decreased response.[1][2][4] While Ca²⁺ influx is a key consequence of TRPV4 activation, the initial partial desensitization of the channel appears to be Ca²⁺-independent.[1][2][4] However, the subsequent internalization of the channel is dependent on both extracellular Ca²⁺ influx and Ca²⁺ release from intracellular stores.[5][6]
Troubleshooting Guide: GSK1016790A-Induced Tachyphylaxis
Issue: Diminished or absent response to repeated application of GSK1016790A.
This is a common observation and is likely due to tachyphylaxis or desensitization of the TRPV4 channel. Here are some potential causes and mitigation strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Justification |
| TRPV4 Channel Internalization | Introduce a "rest" period: After the initial application of GSK1016790A, wash out the agonist and allow the cells a recovery period in agonist-free medium. A 5-minute pause has been shown to be effective for the recovery of the related TRPV1 channel.[7] | Channel internalization is a key driver of tachyphylaxis. A rest period allows for the recycling of TRPV4 channels back to the plasma membrane, potentially restoring responsiveness. |
| Ca²⁺-Dependent Signaling Pathways | Modulate intracellular Ca²⁺: While the initial desensitization is Ca²⁺-independent, channel internalization is Ca²⁺-dependent.[1][5][6] Performing experiments in a low Ca²⁺ or Ca²⁺-free extracellular medium may slow down the rate of internalization. However, this will also affect the primary readout (Ca²⁺ influx). | The time constant for desensitization is significantly longer in Ca²⁺-free media (3.8 ± 1.8 min) compared to Ca²⁺-containing media (0.8 ± 0.1 min), indicating a slower desensitization rate in the absence of extracellular calcium.[1] |
| Signaling Pathway Involvement | Inhibit key signaling molecules: The internalization of TRPV4 is regulated by PI3K, PKC, and RhoA signaling pathways.[5][6] Pre-treatment with inhibitors of these pathways may reduce tachyphylaxis. For example, inhibition of PI3K has been shown to block GSK1016790A-induced endocytosis of TRPV4.[5][6] | This approach targets the downstream signaling events that lead to channel removal from the cell surface. |
| Agonist Concentration | Optimize GSK1016790A concentration: Use the lowest effective concentration of GSK1016790A to elicit the desired response. Higher concentrations may lead to a more rapid and pronounced tachyphylaxis. | The EC₅₀ for GSK1016790A-induced Ca²⁺ influx is approximately 3.3 nM, while the EC₅₀ for cytoplasmic aggregation (internalization) is around 31 nM.[3][5] Using concentrations closer to the Ca²⁺ influx EC₅₀ may minimize internalization while still achieving activation. |
| Experimental Design | Employ an intermittent dosing regimen: Instead of continuous exposure, apply GSK1016790A in pulses with washout periods in between. | This is a general pharmacological strategy to mitigate tachyphylaxis by allowing the system to recover between drug applications.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on GSK1016790A and TRPV4.
Table 1: GSK1016790A Potency
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for Ca²⁺ Influx | 3.3 nM | HeLa cells overexpressing TRPV4 | [3] |
| EC₅₀ for Cytoplasmic Aggregation | 31 nM | HEK293 cells expressing TRPV4 | [5] |
Table 2: Time Course of GSK1016790A-Induced Desensitization
| Condition | Time Constant (τ) for Decay | Cell Type | Reference |
| Ca²⁺-containing media | 0.8 ± 0.1 minutes | HeLa cells overexpressing TRPV4 | [1] |
| Ca²⁺-free media | 3.8 ± 1.8 minutes | HeLa cells overexpressing TRPV4 | [1] |
Experimental Protocols
1. General Calcium Imaging Protocol to Assess Tachyphylaxis
This protocol provides a general framework. Specific details may need to be optimized for your cell type and experimental setup.
-
Cell Preparation: Plate cells expressing TRPV4 on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
First GSK1016790A Application: Add GSK1016790A at the desired concentration and record the change in intracellular calcium concentration over time until the response peaks and starts to decline.
-
Washout: Perfuse the cells with agonist-free buffer to wash out GSK1016790A.
-
Recovery Period (Optional): Maintain the cells in agonist-free buffer for a defined period (e.g., 5-20 minutes) to test for recovery from desensitization.
-
Second GSK1016790A Application: Re-apply the same concentration of GSK1016790A and record the calcium response.
-
Data Analysis: Compare the amplitude and kinetics of the calcium response between the first and second applications to quantify the degree of tachyphylaxis.
2. Cell Surface Biotinylation to Measure TRPV4 Internalization
This protocol allows for the quantification of cell surface TRPV4 protein levels.
-
Cell Treatment: Treat cells with GSK1016790A for the desired time course (e.g., 0, 5, 15, 30 minutes).
-
Biotinylation: Place cells on ice and incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins.
-
Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine in PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated (cell surface) proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads and analyze the levels of TRPV4 by Western blotting using a specific anti-TRPV4 antibody.
-
Analysis: Compare the amount of surface TRPV4 in treated versus untreated cells. A decrease in the signal indicates internalization.
Visualizations
Caption: Signaling pathway of GSK1016790A-induced TRPV4 tachyphylaxis.
Caption: Experimental workflow to assess GSK1016790A-induced tachyphylaxis.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery from tachyphylaxis of TRPV1 coincides with recycling to the surface membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Best practices for preparing GSK1016790A stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing GSK1016790A stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a GSK1016790A stock solution?
A1: GSK1016790A is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] DMSO is a commonly recommended solvent for creating a concentrated stock solution.[1][2][3][4][5]
Q2: What is the solubility of GSK1016790A in common solvents?
A2: The solubility of GSK1016790A can vary slightly between suppliers. For precise measurements, always refer to the batch-specific data on the Certificate of Analysis. The table below summarizes the approximate solubility in common solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 33 - 100 mg/mL | 50.33 - 152.52 mM |
| Ethanol | 10 - 100 mg/mL | - |
| DMF | ~15 mg/mL | - |
| Methanol | 50 mg/mL | 76.26 mM |
Data compiled from multiple sources.[1][2][3][4][5] Note that moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh, anhydrous DMSO.[3]
Q3: How should I prepare a working solution in an aqueous buffer?
A3: GSK1016790A has poor solubility in aqueous buffers.[1] To prepare a working solution, first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration.[1] For example, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[1]
Q4: How should I store GSK1016790A stock solutions?
A4: Solid GSK1016790A should be stored at -20°C for long-term stability (≥ 4 years).[1][6] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Aqueous working solutions are not recommended for storage for more than one day.[1]
Troubleshooting Guide
Problem 1: My GSK1016790A powder is not dissolving in the solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the solvent.
-
Solution: Refer to the solubility table above and ensure you are not exceeding the maximum concentration. If necessary, increase the volume of the solvent.
-
-
Possible Cause: The quality of the solvent may be suboptimal.
-
Solution: Use fresh, high-purity, anhydrous solvents. For DMSO, which is hygroscopic, use a newly opened bottle to avoid reduced solubility due to moisture absorption.[3]
-
-
Possible Cause: Insufficient mixing.
Problem 2: I see precipitation after diluting my DMSO stock solution with an aqueous buffer.
-
Possible Cause: The final concentration of GSK1016790A in the aqueous buffer is too high.
-
Solution: GSK1016790A has limited solubility in aqueous solutions.[1] Try preparing a more dilute working solution. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
-
-
Possible Cause: The stock solution was not added to the aqueous buffer correctly.
-
Solution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. This can help prevent localized high concentrations that may lead to precipitation.
-
Problem 3: I am observing inconsistent or no biological activity in my experiments.
-
Possible Cause: The stock solution has degraded due to improper storage.
-
Solution: Ensure that the stock solution has been stored at the correct temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[4] If in doubt, prepare a fresh stock solution.
-
-
Possible Cause: The compound has precipitated out of the working solution.
-
Solution: Visually inspect your working solution for any precipitate before use. If precipitation is observed, you may need to remake the solution at a lower concentration.
-
-
Possible Cause: The final concentration of the compound in the assay is too low.
-
Solution: GSK1016790A is a potent TRPV4 agonist with EC50 values in the low nanomolar range.[2][3][5][] However, the optimal concentration can vary depending on the cell type and experimental conditions. Consider performing a dose-response curve to determine the optimal concentration for your specific assay.
-
Experimental Protocols
Protocol for Preparing a 10 mM GSK1016790A Stock Solution in DMSO
-
Materials:
-
GSK1016790A powder (FW: 655.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of GSK1016790A powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.56 mg of GSK1016790A.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Once the solution is clear, aliquot it into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Interpreting variable responses to GSK1016790A in different tissues
Welcome to the technical support center for GSK1016790A. This resource is designed to help researchers, scientists, and drug development professionals understand and troubleshoot the variable responses observed when using this potent and selective TRPV4 channel agonist.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about GSK1016790A and its mechanism of action.
Q1: What is GSK1016790A and what is its primary mechanism of action?
GSK1016790A is a small molecule compound that is a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] Its primary mechanism is to bind to and activate the TRPV4 channel, a non-selective cation channel that allows the influx of ions into the cell.[3][4] This activation leads to a significant increase in intracellular calcium ([Ca2+]i), which in turn initiates a variety of downstream cellular signaling pathways that are responsible for the observed physiological effects.[5]
Q2: In which tissues and cell types is the target of GSK1016790A, the TRPV4 channel, typically expressed?
The TRPV4 channel is ubiquitously expressed in a wide range of mammalian tissues, which accounts for its diverse physiological roles.[6] Notable expression is found in:
-
Skeletal System: Chondrocytes (cartilage cells) and osteoclasts (bone cells).[5][10]
-
Other Tissues: Renal epithelia, skin, and cardiac fibroblasts.[5][6]
Q3: Why do I observe different responses to GSK1016790A in different cell lines or tissues?
The variability in response to GSK1016790A is a key feature of TRPV4 physiology and is influenced by several factors:
-
Differential TRPV4 Expression: The density of TRPV4 channels on the plasma membrane can vary significantly between cell types.[9]
-
Cell-Specific Signaling Cascades: The downstream effectors linked to Ca2+ influx are highly dependent on the specific cell type. For instance, in endothelial cells, Ca2+ influx can activate nitric oxide synthase (eNOS) leading to vasodilation, while in pro-inflammatory macrophages, it can trigger the release of cytokines.[7][11]
-
Local Microenvironment: The physiological context of the tissue plays a crucial role. A prime example is the pulmonary vasculature, where TRPV4 activation causes vasodilation under normal conditions but can switch to vasoconstriction if nitric oxide synthase (NOS) is inhibited.[7][12]
-
Dynamic Channel Regulation: The cellular machinery responsible for channel desensitization and internalization is not uniform across all cells. The activity of pathways involving Protein Kinase C (PKC), PI3K, and RhoA, which control the removal of TRPV4 from the cell surface, can dictate the duration and magnitude of the response.[2][9]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments.
Q4: My cells show a strong initial response (e.g., Ca2+ influx) to GSK1016790A, but it quickly diminishes. Is this expected?
Yes, this is a well-documented and expected phenomenon. The application of GSK1016790A induces two key regulatory events:
-
Partial Desensitization: The TRPV4 channel undergoes a rapid, partial desensitization shortly after activation, which appears to be independent of calcium influx.[3][6][13]
-
Channel Internalization: More significantly, GSK1016790A triggers the active removal (endocytosis) of TRPV4 channels from the plasma membrane.[3][13] This process, mediated by PKC, PI3K, and RhoA signaling, translocates the channels to recycling endosomes.[2][9][14] Studies have shown a marked decrease in surface TRPV4 expression within 20 minutes of agonist exposure, which serves as a powerful negative feedback loop to attenuate the signal.[9][14]
Q5: In my vascular tissue experiments, the response to GSK1016790A is inconsistent (sometimes vasodilation, sometimes vasoconstriction). What could be the cause?
This variability is characteristic of TRPV4's role in the vasculature and is critically dependent on the activity of nitric oxide synthase (NOS) .
-
With Functional NOS (Typical Response): In most vascular beds, TRPV4 activation in endothelial cells leads to Ca2+ influx, which stimulates endothelial NOS (eNOS) to produce nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[12]
-
With Inhibited NOS: If eNOS is inhibited (e.g., by pre-treatment with L-NAME), the vasodilatory pathway is blocked. In this scenario, the Ca2+ influx caused by GSK1016790A can instead lead to a dominant vasoconstrictor response.[7][12] This may involve direct Ca2+ entry into vascular smooth muscle cells or other signaling pathways.
Therefore, the balance of NOS activity and the overall vascular tone in your experimental preparation are key determinants of the observed response.[12]
Q6: I am not observing the expected Ca2+ influx after applying GSK1016790A. What are some potential reasons?
If you do not see a response, consider the following troubleshooting steps:
-
Confirm TRPV4 Expression: Verify that your chosen cell line or tissue robustly expresses functional TRPV4 channels at the plasma membrane.
-
Check Agonist Concentration: Ensure the final concentration of GSK1016790A is appropriate. Refer to the EC50 values for different cell types in Table 1.
-
Ensure Extracellular Calcium: The initial and primary response to GSK1016790A is an influx of extracellular Ca2+.[15][16] Your experimental buffer must contain an adequate concentration of calcium (e.g., 1-2 mM CaCl2). As a control, running the experiment in a Ca2+-free buffer (with EGTA) should abolish the signal.[3]
-
Assess Cell Health: Ensure that the cells are viable and not compromised, as this can affect their ability to respond.
-
Avoid Prior Stimulation: If the cells have been recently exposed to other mechanical or chemical stimuli that activate TRPV4, the channels may already be in a desensitized or internalized state.
Section 3: Data and Protocols
Data Presentation
Table 1: EC50 Values of GSK1016790A in Different Cell Types
| Cell Type | Species | Method | EC50 Value (nM) | Reference |
| hTRPV4 expressing HEK cells | Human | Ca2+ Influx | 2.1 | [1] |
| mTRPV4 expressing HEK cells | Mouse | Ca2+ Influx | 18 | [1] |
| Choroid plexus epithelial cells | Not Specified | Ca2+ Influx | 34 | [1] |
| HeLa cells expressing TRPV4 | Human | Ca2+ Influx | 3.3 | [13] |
| Primary microvascular endothelial cells | Human | TIRF Microscopy | 26.9 | [15] |
Table 2: Summary of Reported GSK1016790A Effects in Various Tissues
| Tissue/Cell Type | Primary Effect | Key Mediators/Notes | Reference(s) |
| Vascular Endothelium | Vasodilation, Increased Permeability | Dependent on NO production | [1][12][16] |
| Pulmonary Vasculature | Biphasic: Vasodilation or Vasoconstriction | Response is modulated by vascular tone and NOS inhibition | [7][12] |
| Pro-inflammatory Macrophages | Enhanced Cytokine & NO Release | Contributes to inflammatory signaling | [11] |
| Airway Epithelial Cells | Increased Ciliary Beat Frequency | Potential role in mucociliary clearance | [8] |
| Trabecular Meshwork (Eye) | Increased Cellular Contractility | Implicated in ocular hypertension | [17] |
| Fibroblasts | Differentiation into Myofibroblasts | Ca2+ influx activates p38 and ERK MAPK pathways | [5] |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium ([Ca2+]i) Influx Using Fura-2 AM (Adapted from Jin et al., 2011 and Baratchi et al., 2019)[2][3]
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca2+ and Mg2+. Incubate cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells twice with the salt solution to remove excess dye and allow 20-30 minutes for complete de-esterification of the Fura-2 AM within the cells.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and record the emission at 510 nm. Record a stable baseline fluorescence ratio for 1-2 minutes.
-
Stimulation: Perfuse the chamber with a solution containing the desired concentration of GSK1016790A.
-
Data Recording: Continuously record the 340/380 nm fluorescence ratio for the duration of the experiment (e.g., 10-30 minutes) to observe the initial peak and any subsequent plateau or decline.
-
Control Experiments:
-
Negative Control: Apply vehicle (e.g., DMSO) to control cells.
-
Calcium Dependence: Perform the stimulation in a Ca2+-free buffer containing 1 mM EGTA to confirm the signal is from extracellular influx.
-
Antagonist Control: Pre-incubate cells with a TRPV4 antagonist (e.g., HC067047) before adding GSK1016790A to confirm channel specificity.
-
Protocol 2: Assessing TRPV4 Plasma Membrane Expression via Cell Surface Biotinylation (Adapted from Baratchi et al., 2019)[2]
-
Cell Treatment: Culture cells to confluency. Treat different plates with GSK1016790A for various time points (e.g., 0, 5, 20, 30 minutes). A vehicle-treated plate serves as the 0-minute control.
-
Biotinylation: Immediately after treatment, place plates on ice and wash twice with ice-cold PBS. Incubate cells with a cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice with gentle agitation.
-
Quenching: Aspirate the biotin reagent and quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine) for 10 minutes on ice.
-
Cell Lysis: Wash cells with PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Isolation: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube. Reserve a small aliquot as the "Total Lysate" or "Input" fraction.
-
Streptavidin Pulldown: Add streptavidin-agarose beads to the remaining lysate and incubate for 2-4 hours or overnight at 4°C with rotation to capture biotinylated (i.e., cell surface) proteins.
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the "Total Lysate" and the eluted surface protein fractions by SDS-PAGE. Transfer to a membrane and probe with a primary antibody against TRPV4. Use an antibody for a loading control (e.g., GAPDH for total lysate, Na+/K+-ATPase for surface fraction) to ensure equal protein loading.
-
Quantification: Use densitometry to quantify the TRPV4 band intensity in the surface fraction relative to the total lysate to determine the change in plasma membrane expression over time.
Section 4: Visualizing the Mechanisms
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Core signaling cascade following TRPV4 activation by GSK1016790A.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPV4 overactivation enhances cellular contractility and drives ocular hypertension in TGFβ2 overexpressing eyes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPV4 Activation: GSK1016790A vs. 4α-PDD
For researchers, scientists, and drug development professionals, the selection of an appropriate agonist is critical for the accurate investigation of the transient receptor potential vanilloid 4 (TRPV4) channel. This guide provides an objective comparison of two commonly used TRPV4 activators, GSK1016790A and 4α-phorbol 12,13-didecanoate (4α-PDD), supported by experimental data and detailed protocols.
Introduction
The TRPV4 channel is a polymodal, non-selective cation channel involved in a myriad of physiological processes, including mechanosensation, osmoregulation, and temperature sensing.[1][2] Dysregulation of TRPV4 has been implicated in various pathologies, making it a significant target for therapeutic intervention. GSK1016790A and 4α-PDD are two synthetic agonists widely employed to probe TRPV4 function. While both effectively activate the channel, they exhibit distinct pharmacological profiles. GSK1016790A is a potent and selective agonist, whereas 4α-PDD, a phorbol ester, is less potent and may have off-target effects.[3][4][5] This guide aims to delineate these differences to aid in the selection of the most suitable compound for specific research applications.
Quantitative Comparison of Agonist Performance
The following table summarizes the key quantitative parameters for GSK1016790A and 4α-PDD in activating TRPV4 channels.
| Parameter | GSK1016790A | 4α-PDD | References |
| Potency (EC50) | ~2.1-18 nM (in HEK cells expressing human or mouse TRPV4) | ~200 nM (in HEK cells expressing human or mouse TRPV4) | [4][6][7] |
| 3.3 nM (in HeLa cells expressing TRPV4) | [3] | ||
| 34 nM (in choroid plexus epithelial cells) | [8] | ||
| Selectivity | High selectivity for TRPV4. No activity at TRPM8 and TRPA1 channels at concentrations up to 20 µM. | Activates TRPV4 but has been shown to induce responses in sensory neurons independently of TRPV4, suggesting off-target effects. | [4][9] |
| Mechanism of Action | Potent and selective agonist that leads to Ca2+ influx.[6] Its activation can lead to a rapid partial desensitization and downregulation of the channel from the plasma membrane.[3][10] | Directly interacts with a ligand-binding pocket formed by transmembrane regions 3 and 4 of the TRPV4 channel.[4] Its activation mechanism is distinct from pathways involving phospholipase A2.[11] |
Signaling Pathways and Cellular Responses
Activation of TRPV4 by either GSK1016790A or 4α-PDD initiates a cascade of intracellular signaling events, primarily driven by an influx of Ca2+. This elevation in intracellular calcium ([Ca2+]i) triggers various downstream pathways that regulate cellular function.
Upon stimulation with GSK1016790A, a rapid and sustained increase in [Ca2+]i is observed.[12][13] This calcium influx is a key event that subsequently leads to the modulation of several signaling pathways, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the RhoA signaling pathway.[12] These pathways are involved in regulating the trafficking and membrane expression of the TRPV4 channel itself, leading to phenomena such as channel endocytosis and downregulation from the plasma membrane.[3][12]
Experimental Protocols
To aid in the experimental design for comparing GSK1016790A and 4α-PDD, detailed methodologies for key experiments are provided below.
Calcium Imaging Assay
This protocol is designed to measure the change in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation.
Materials:
-
HEK293 cells stably expressing human TRPV4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
GSK1016790A stock solution (in DMSO)
-
4α-PDD stock solution (in DMSO)
-
TRPV4 antagonist (e.g., HC-067047) for control experiments
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Culture: Culture HEK293-hTRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells onto glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment.
-
Dye Loading: Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.
-
Image Acquisition: Mount the dish on the fluorescence microscope. Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Agonist Application: Perfuse the cells with the desired concentration of GSK1016790A or 4α-PDD diluted in HBSS.
-
Continue to acquire images to monitor the change in fluorescence ratio (F340/F380), which corresponds to the change in [Ca2+]i.
-
Data Analysis: Calculate the change in the F340/F380 ratio over time. The peak response can be used to determine the EC50 for each agonist.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the TRPV4 channel upon agonist application.
Materials:
-
HEK293 cells expressing TRPV4
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
GSK1016790A and 4α-PDD stock solutions
Procedure:
-
Cell Preparation: Plate cells on small glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to measure the current-voltage (I-V) relationship.
-
Agonist Application: Perfuse the cell with the desired concentration of GSK1016790A or 4α-PDD in the external solution.
-
Record the current response to the agonist.
-
Data Analysis: Measure the amplitude of the agonist-evoked current. Plot the I-V relationship before and after agonist application to characterize the properties of the activated channel.
Conclusion
Both GSK1016790A and 4α-PDD are valuable tools for studying TRPV4. However, their distinct characteristics necessitate careful consideration for experimental design. GSK1016790A stands out for its high potency and selectivity, making it the preferred choice for studies requiring specific activation of TRPV4 with minimal off-target effects.[5][12] In contrast, while 4α-PDD is an effective activator, its lower potency and potential for non-specific actions warrant caution, particularly in complex biological systems like sensory neurons.[4][9] The choice between these two agonists will ultimately depend on the specific research question, the experimental system, and the level of precision required. This guide provides the foundational information to make an informed decision and to design robust experiments for investigating the multifaceted roles of the TRPV4 channel.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
A Comparative Guide to the Potency and Efficacy of GSK1016790A and Other TRPV4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transient receptor potential vanilloid 4 (TRPV4) agonist, GSK1016790A, with other commonly used TRPV4 agonists. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to TRPV4 and its Agonists
The TRPV4 channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its activation by agonists leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events. Consequently, TRPV4 has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and cardiovascular diseases. A variety of synthetic and natural compounds have been identified as TRPV4 agonists, each with distinct potencies and efficacies. This guide focuses on comparing the well-characterized synthetic agonist GSK1016790A with other notable TRPV4 activators.
Potency and Efficacy: A Comparative Analysis
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Efficacy, on the other hand, refers to the maximal response (Emax) an agonist can elicit. GSK1016790A is widely recognized as a highly potent and efficacious TRPV4 agonist.[1] The following table summarizes the reported EC50 values for GSK1016790A and other common TRPV4 agonists. While direct comparative studies on maximal efficacy (Emax) are limited, available data suggests that GSK1016790A induces a greater maximal response compared to agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[2]
| Agonist | Species/Cell Line | Reported EC50 | Reference |
| GSK1016790A | Human TRPV4 (HEK293 cells) | 2.1 nM | [3] |
| Mouse TRPV4 (HEK293 cells) | 18 nM | [3] | |
| Human TRPV4 (HeLa cells) | 3.3 nM | [4] | |
| Human Endothelial Cells | 26.9 nM | [5] | |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Human and Murine TRPV4 | ~200 nM | [1] |
| RN-1747 | Human TRPV4 | 0.77 µM | |
| Bisandrographolide A | TRPV4 | 790-950 nM | [6] |
| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | TRPV4 | Submicromolar | |
| 8,9-Epoxyeicosatrienoic acid (8,9-EET) | TRPV4 | Submicromolar | [2] |
Experimental Protocols
The potency and efficacy of TRPV4 agonists are commonly determined by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) upon agonist application in cells expressing TRPV4 channels. Below is a representative experimental protocol for such an assay.
Objective: To determine the EC50 of a test compound for TRPV4 activation.
Materials:
-
HEK293 cells stably or transiently expressing human TRPV4.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.
-
Test compound (TRPV4 agonist) at various concentrations.
-
Positive control (e.g., a known potent TRPV4 agonist like GSK1016790A).
-
Negative control (vehicle, e.g., DMSO).
-
Microplate reader with fluorescence detection capabilities or a fluorescence microscope.
Procedure:
-
Cell Culture: Culture HEK293-hTRPV4 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM) and Pluronic F-127 (0.01% w/v) in HBSS.[7]
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 45-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test compound and control compounds in HBSS.
-
Calcium Measurement:
-
Place the 96-well plate into the microplate reader or on the stage of the fluorescence microscope.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of the test compound, positive control, or negative control to the respective wells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.[7] For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or ratio for Fura-2) from the baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Mechanisms of Action
Activation of the TRPV4 channel by agonists like GSK1016790A leads to an influx of Ca²⁺, which acts as a second messenger to trigger a variety of downstream signaling pathways. These pathways are crucial for the diverse physiological functions regulated by TRPV4.
Caption: TRPV4 agonist-induced signaling pathways.
The activation of TRPV4 by agonists such as GSK1016790A leads to a conformational change in the channel, allowing the influx of cations, primarily Ca²⁺. This initial influx of Ca²⁺ can then trigger several downstream signaling cascades:
-
Calcineurin-NFAT Pathway: The rise in intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin.[8] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent regulation of gene expression involved in processes like inflammation and cell proliferation.[9][10]
-
Phospholipase C (PLC) Pathway: TRPV4 activation can lead to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can induce further Ca²⁺ release from the endoplasmic reticulum, amplifying the calcium signal, while DAG activates Protein Kinase C (PKC).
-
RhoA Pathway: TRPV4 has been shown to interact with and modulate the activity of the small GTPase RhoA.[11][12][13][14] TRPV4-mediated Ca²⁺ influx can lead to the activation of RhoA and its downstream effector ROCK, which are key regulators of the actin cytoskeleton and are involved in processes like cell migration and contraction.[15]
-
Endothelial Nitric Oxide Synthase (eNOS) Pathway: In endothelial cells, the Ca²⁺ influx through TRPV4 can activate eNOS, leading to the production of nitric oxide (NO). NO is a potent vasodilator, and this pathway is a key mechanism by which TRPV4 activation contributes to the regulation of blood pressure.
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for characterizing the potency of a novel TRPV4 agonist.
Caption: Workflow for TRPV4 agonist potency determination.
Conclusion
GSK1016790A stands out as a highly potent and selective TRPV4 agonist, making it an invaluable tool for in vitro and in vivo studies of TRPV4 function. Its low nanomolar EC50 values in various cell systems underscore its high affinity for the channel. While other agonists like 4α-PDD, RN-1747, and Bisandrographolide A are also effective in activating TRPV4, they generally exhibit lower potency compared to GSK1016790A. The choice of agonist will ultimately depend on the specific requirements of the experiment, including the desired concentration range and the potential for off-target effects. Understanding the distinct potencies and the downstream signaling pathways activated by these agonists is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the TRPV4 channel.
References
- 1. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 5. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 8. TRPV4 Channels Promote Pathological, but Not Physiological, Cardiac Remodeling through the Activation of Calcineurin/NFAT and TRPC6 [mdpi.com]
- 9. Transient receptor potential vanilloid type 4 (TRPV4) promotes tumorigenesis via NFAT4 activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential vanilloid type 4 (TRPV4) promotes tumorigenesis via NFAT4 activation in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV4: A trigger of pathological RhoA activation in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropathy-causing TRPV4 mutations disrupt TRPV4-RhoA interactions and impair neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPV4 channels regulate tumor angiogenesis via modulation of Rho/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TRPV4 Agonist GSK1016790A with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 4 (TRPV4) channel, a non-selective cation channel, is a key player in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. GSK1016790A is a potent and selective agonist widely used to investigate the roles of TRPV4 in these processes. However, ensuring that the observed effects of GSK1016790A are specifically mediated by TRPV4 is paramount for the validity of research findings. This guide provides a comparative overview of commonly used TRPV4 antagonists for validating the specificity of GSK1016790A, supported by experimental data and detailed protocols.
Comparing the Potency of TRPV4 Antagonists
Several antagonists are available to probe the specificity of GSK1016790A-induced TRPV4 activation. The most commonly employed include GSK2193874, HC-067047, and RN-1734. Their efficacy is typically determined by their half-maximal inhibitory concentration (IC50) against agonist-induced cellular responses, such as an increase in intracellular calcium ([Ca2+]i).
Below is a summary of their reported potencies in inhibiting TRPV4 activation. It is important to note that experimental conditions, such as the cell line used and the specific agonist concentration, can influence the apparent IC50 values.
| Antagonist | Target Species | IC50 (nM) | Cell Type | Agonist Used | Reference(s) |
| GSK2193874 | Human TRPV4 | 40 | HEK293 | Not Specified | [1] |
| Rat TRPV4 | 2 | Not Specified | Not Specified | [1] | |
| HC-067047 | Human TRPV4 | 48 | HEK293 | Not Specified | [1] |
| Rat TRPV4 | 133 | Not Specified | Not Specified | [1] | |
| Mouse TRPV4 | 17 | Not Specified | Not Specified | [1] | |
| RN-1734 | Human TRPV4 | 2,300 | Not Specified | Not Specified | [1] |
| Rat TRPV4 | 3,200 | Not Specified | Not Specified | [1] | |
| Mouse TRPV4 | 5,900 | Not Specified | Not Specified | [1] |
Note: The potency of GSK1016790A itself has been characterized, with reported EC50 values for inducing Ca2+ influx in human TRPV4-expressing HEK cells ranging from 2.1 nM to 34 nM.[2][3] One study reported an EC50 of 3.3 nM in HeLa cells transiently expressing TRPV4.[4] Another study in HEK293 cells found an EC50 of 31 nM for GSK1016790A-induced TRPV4 aggregation.[5]
Experimental Protocols
A fundamental method to validate the TRPV4 specificity of GSK1016790A is to demonstrate that its effect can be blocked by a known TRPV4 antagonist. Calcium imaging using fluorescent indicators is a widely adopted technique for this purpose.
Experimental Workflow: Validating GSK1016790A Specificity
Caption: A typical experimental workflow for validating the specificity of GSK1016790A using a TRPV4 antagonist and a calcium imaging assay.
Detailed Protocol: Calcium Imaging using Fluo-4 AM in HEK293 Cells
This protocol provides a step-by-step guide for a common calcium imaging experiment.
Materials:
-
HEK293 cells stably or transiently expressing human TRPV4
-
96-well black, clear-bottom tissue culture plates
-
GSK1016790A (TRPV4 agonist)
-
GSK2193874, HC-067047, or RN-1734 (TRPV4 antagonists)
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating:
-
Seed the TRPV4-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Culture the cells overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1 mM).
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For example, mix 10 µl of 1 mM Fluo-4 AM with 10 µl of 20% (w/v) Pluronic F-127 in DMSO, and then add this to 5 ml of HBSS.[6]
-
Remove the culture medium from the cells and wash twice with HBSS.
-
Add 50 µl of the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.[6][7]
-
After incubation, wash the cells three times with HBSS to remove the excess dye.[6]
-
-
Antagonist and Agonist Treatment:
-
Add 80 µl of HBSS to each well.
-
For the antagonist-treated wells, add the desired concentration of the TRPV4 antagonist (e.g., GSK2193874) and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. For control wells, add the vehicle (e.g., DMSO).
-
Place the plate in the fluorescence reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the TRPV4 agonist GSK1016790A to all wells to achieve the desired final concentration (typically in the low nanomolar range).
-
Continue to record the fluorescence for several minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). This is often expressed as a ratio (F/F0 or ΔF/F0).
-
Compare the response to GSK1016790A in the presence and absence of the antagonist. A significant reduction in the calcium influx in the presence of the antagonist confirms that the effect of GSK1016790A is mediated by TRPV4.
-
To determine the IC50 of the antagonist, perform the experiment with a range of antagonist concentrations and plot the percentage of inhibition against the antagonist concentration.
-
TRPV4 Signaling Pathway
Activation of TRPV4 by GSK1016790A leads to an influx of Ca2+, which acts as a second messenger to initiate a cascade of downstream signaling events. Understanding this pathway is crucial for interpreting the cellular consequences of TRPV4 activation.
Caption: Simplified signaling pathway of TRPV4 activation by GSK1016790A, leading to calcium influx and downstream cellular responses.
The influx of calcium through TRPV4 can activate various downstream effectors, including:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is a key mediator of calcium signaling and is involved in a wide range of cellular processes.[8][9]
-
Protein Kinase C (PKC): PKC isoforms are activated by calcium and are implicated in the regulation of various cellular functions, including channel sensitization.[10]
-
RhoA/ROCK Pathway: This pathway is crucial for regulating the actin cytoskeleton and is involved in processes such as cell migration and contraction.[11]
By demonstrating that a specific cellular response to GSK1016790A is blocked by a TRPV4 antagonist, researchers can confidently attribute that response to the activation of the TRPV4 signaling cascade. This rigorous validation is essential for advancing our understanding of TRPV4's role in health and disease and for the development of novel therapeutics targeting this important ion channel.
References
- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPV4 disrupts mitochondrial transport and causes axonal degeneration via a CaMKII-dependent elevation of intracellular Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Protein Kinase C-dependent phosphorylation site involved in sensitization of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GSK1016790A: A Comparative Guide to its Cross-reactivity with TRP Channels
For Researchers, Scientists, and Drug Development Professionals
GSK1016790A is a potent and highly selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of GSK1016790A with other members of the TRP channel family, supported by available experimental data.
Selectivity Profile of GSK1016790A
Experimental evidence strongly indicates that GSK1016790A is a highly selective agonist for TRPV4. While it demonstrates potent activation of TRPV4 in the nanomolar range, its activity against other TRP channels appears to be minimal or nonexistent at significantly higher concentrations.
Data Summary: GSK1016790A Activity on various TRP Channels
| TRP Channel | Species | Assay Type | Agonist Activity (EC50/IC50) | Supporting Evidence |
| TRPV4 | Human | Ca2+ influx in HEK cells | 2.1 nM (EC50) | Potent activation observed.[3] |
| Mouse | Ca2+ influx in HEK cells | 18 nM (EC50) | Potent activation observed.[3] | |
| TRPV1 | - | - | No direct data available | Literature implies selectivity; however, direct cross-reactivity studies were not identified. |
| TRPV2 | - | - | No activity detected | A study using whole-cell patch-clamp assay showed no activation at 1 µM. |
| TRPV3 | - | - | No activity detected | A study using whole-cell patch-clamp assay showed no activation at 1 µM. |
| TRPM8 | - | - | No activity detected | No activity observed at concentrations up to 20 µM.[3] |
| TRPA1 | - | - | No activity detected | No activity observed at concentrations up to 20 µM.[3] A separate study also showed no activation at 1 µM. |
Key Findings:
-
GSK1016790A is a potent agonist of both human and mouse TRPV4 channels, with EC50 values in the low nanomolar range.[3]
-
Direct experimental evidence demonstrates a lack of activity of GSK1016790A on TRPM8 and TRPA1 channels at concentrations as high as 20 µM.[3]
-
Studies utilizing whole-cell patch-clamp assays have shown no activation of TRPV2 and TRPV3 by GSK1016790A at a concentration of 1 µM.
Signaling Pathways and Experimental Workflows
The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events and is studied using specific experimental workflows.
GSK1016790A-Induced TRPV4 Signaling Pathway
Activation of TRPV4 by GSK1016790A leads to an influx of Ca2+, which in turn triggers downstream signaling cascades. This includes the phosphorylation of ERK1/2 and the production of nitric oxide (NO).[3] Furthermore, prolonged activation of TRPV4 with GSK1016790A can lead to the endocytosis of the channel, a process regulated by PI3K, PKC, and RhoA signaling pathways.[1][4]
Experimental Workflow: Assessing Cross-reactivity
The cross-reactivity of GSK1016790A is typically assessed using cell-based assays that measure ion channel activation, such as calcium imaging and electrophysiology.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are summaries of common protocols used to evaluate the activity of GSK1016790A on TRP channels.
Calcium Imaging Assay using Fluo-4 AM
This method measures changes in intracellular calcium concentration upon channel activation.
-
Cell Preparation:
-
Seed cells (e.g., HEK293) stably or transiently expressing the target TRP channel in 96-well black, clear-bottom plates.
-
Culture overnight to allow for cell adherence and confluence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical solution contains Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in a buffered salt solution (e.g., HBSS). Probenecid can be included to prevent dye leakage.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of GSK1016790A in the assay buffer.
-
Use a fluorescence microplate reader to establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the GSK1016790A solutions to the wells.
-
Immediately begin recording the fluorescence signal for a defined period.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Plot the change in fluorescence against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ionic currents flowing through the channels in the cell membrane.
-
Cell and Electrode Preparation:
-
Plate cells expressing the target TRP channel onto glass coverslips.
-
Pull recording micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
The internal (pipette) solution typically contains (in mM): 140 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.
-
The external (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
-
Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
Apply GSK1016790A to the bath solution at various concentrations.
-
Record the resulting whole-cell currents using a patch-clamp amplifier and data acquisition software. Voltage ramps or steps can be applied to study the current-voltage relationship.
-
-
Data Analysis:
-
Measure the amplitude of the inward or outward current elicited by GSK1016790A.
-
Construct a dose-response curve by plotting the current amplitude against the compound concentration to determine the EC50 value.
-
References
GSK1016790A: A Comparative Analysis of In Vitro and In Vivo Efficacy for TRPV4 Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. We will delve into its performance against an alternative agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD), and provide context with data on relevant TRPV4 antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support your research and development endeavors.
At a Glance: GSK1016790A vs. Alternatives
GSK1016790A stands out as a highly potent and selective tool for activating TRPV4 channels. Its efficacy, both in controlled cellular environments (in vitro) and in complex biological systems (in vivo), has been extensively documented. In comparison, 4α-PDD, another commonly used TRPV4 agonist, exhibits significantly lower potency. The following tables provide a quantitative summary of the efficacy of these compounds.
In Vitro Efficacy: Potency of TRPV4 Agonists
| Compound | Cell Type | Assay | Potency (EC50) | Reference |
| GSK1016790A | Human TRPV4-expressing HEK293 cells | Ca2+ influx | ~1.9 nM | [1] |
| Mouse TRPV4-expressing HEK293 cells | Ca2+ influx | ~18 nM | [1] | |
| HeLa cells expressing TRPV4 | Ca2+ influx | ~3.3 nM | ||
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | HEK293 cells expressing TRPV4 | Ca2+ influx | ~240 nM |
In Vitro Efficacy: Potency of TRPV4 Antagonists
| Compound | Target | Cell Type | Assay | Potency (IC50) |
| HC-067047 | Human TRPV4 | HEK293 cells | Inhibition of Ca2+ influx | ~48 nM |
| Rat TRPV4 | HEK293 cells | Inhibition of Ca2+ influx | ~133 nM | |
| Mouse TRPV4 | HEK293 cells | Inhibition of Ca2+ influx | ~17 nM | |
| RN-1734 | Human TRPV4 | N/A | Inhibition of TRPV4 activity | ~2.3 µM |
| GSK2193874 | Human TRPV4 | HEK293 cells | Inhibition of Ca2+ influx | ~40 nM |
| Rat TRPV4 | HEK293 cells | Inhibition of Ca2+ influx | ~2 nM |
Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the TRPV4 signaling pathway and standard in vitro and in vivo experimental workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to assess the efficacy of GSK1016790A and its alternatives.
In Vitro: Intracellular Calcium Imaging
This protocol is adapted for measuring changes in intracellular calcium ([Ca²⁺]i) in response to TRPV4 agonists.
Materials:
-
HEK293 cells stably expressing human or mouse TRPV4
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
GSK1016790A and 4α-PDD stock solutions (in DMSO)
-
TRPV4 antagonists (e.g., HC-067047) for control experiments
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture TRPV4-expressing HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Agonist Application: Prepare serial dilutions of GSK1016790A and 4α-PDD in HBSS.
-
Calcium Measurement: Use a fluorescence plate reader or microscope to measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the agonist solutions to the wells and continue recording the fluorescence for at least 5-10 minutes.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). The change in this ratio is proportional to the change in [Ca²⁺]i. Plot the peak change in ratio against the log of the agonist concentration to determine the EC50 value.
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This protocol allows for the direct measurement of TRPV4 channel currents.
Materials:
-
TRPV4-expressing cells (e.g., HEK293)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
GSK1016790A stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application: Apply GSK1016790A to the cell via the perfusion system.
-
Data Acquisition: Record the whole-cell currents in response to voltage ramps (e.g., -100 mV to +100 mV) before and after agonist application.
-
Data Analysis: Measure the current amplitude at specific voltages to construct current-voltage (I-V) relationships. The increase in current upon agonist application reflects TRPV4 channel activation.
In Vivo: Assessment of Mechanical Allodynia in Mice
This protocol is used to evaluate the in vivo effect of TRPV4 activation on sensory perception.
Materials:
-
Adult male C57BL/6 mice
-
GSK1016790A solution for injection (e.g., dissolved in saline with a small percentage of DMSO and Tween 80)
-
Von Frey filaments of varying forces
-
Testing apparatus with a wire mesh floor
Procedure:
-
Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold for each mouse by applying von Frey filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response in at least 50% of applications.
-
Drug Administration: Administer GSK1016790A via intraperitoneal (i.p.) injection at the desired dose. A vehicle control group should also be included.
-
Post-Treatment Measurement: At various time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds before and after drug administration. A significant decrease in the threshold indicates the development of mechanical allodynia, an in vivo effect of TRPV4 activation.
This guide provides a foundational understanding of the comparative efficacy of GSK1016790A. For more in-depth information, please refer to the cited scientific literature.
References
Safety Operating Guide
Navigating the Disposal of GSK215: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before addressing disposal, it is crucial to handle GSK215 with appropriate care. According to a Safety Data Sheet from Tocris Bioscience, this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] However, as a biologically active compound, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection to avoid direct contact.
Step-by-Step Disposal Procedures
Given the lack of specific disposal directives for this compound, a conservative and compliant approach is to treat it as a chemical waste stream. The following step-by-step guide, based on general laboratory waste disposal guidelines, should be followed:
-
Do Not Dispose in Standard Waste Streams : Under no circumstances should this compound, in either solid or solution form, be disposed of down the drain or in regular trash.[2][3][4][5][6] This practice is crucial to prevent the release of this potent compound into the environment.
-
Segregation and Labeling :
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.[2][3]
-
The label should clearly identify the contents as "Hazardous Waste" and specify "this compound" and any solvents used.[3]
-
-
Use Appropriate Waste Containers :
-
Waste containers must be chemically compatible with the waste being collected and should be kept securely closed except when adding waste.[2]
-
For liquid waste, ensure the container is leak-proof and has adequate headspace to accommodate potential vapor pressure changes.
-
-
Consult Your Institution's Environmental Health and Safety (EHS) Office :
-
This is the most critical step. Your institution's EHS office is the definitive resource for guidance on the proper disposal of specific chemical waste. They will be familiar with local, state, and federal regulations and can provide specific instructions for the collection and disposal of this compound waste.
-
Provide the EHS office with a copy of the Safety Data Sheet for this compound.
-
-
Arrange for Professional Disposal : Your EHS office will coordinate the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
Quantitative Data Summary
While no quantitative data on disposal was found, the following table summarizes key chemical properties of this compound relevant to its handling and storage.
| Property | Value |
| Molecular Formula | C50H59F3N10O6S |
| Molecular Weight | 985.14 g/mol |
| CAS Number | 2743427-26-9 |
| Storage (Solid) | -20°C |
| Storage (in DMSO) | -80°C for up to 6 months |
Experimental Protocols
No experimental protocols for the disposal of this compound were found in the searched literature. The recommended procedure is to follow the general chemical waste disposal guidelines outlined above and consult with your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. wattbarind.com [wattbarind.com]
- 4. acs.org [acs.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling GSK215
For researchers, scientists, and drug development professionals working with GSK215, a potent and selective FAK-degrading PROTAC (Proteolysis Targeting Chimera), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Physicochemical and Storage Information
This compound is a complex molecule with the following properties:
| Property | Value |
| Chemical Formula | C50H59F3N10O6S[1][2][3] |
| Molecular Weight | Approximately 985.14 g/mol [1][2][3] |
| CAS Number | 2743427-26-9[1][2][3] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO[2][4] |
| Long-term Storage | Store at -20°C as a solid powder[1][2][3][5] |
| Solution Storage | Store solutions at -20°C for up to one month or -80°C for up to six months[6] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat should be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
- Ensure easy access to an eyewash station and a safety shower.
2. Weighing the Compound:
- Handle the solid powder with care to avoid generating dust.
- Use a microbalance within a ventilated enclosure if possible.
3. Preparing Stock Solutions:
- This compound is soluble in DMSO.[2][4]
- Slowly add the solvent to the vial containing the solid this compound to avoid splashing.
- Vortex or sonicate briefly to ensure complete dissolution.
- Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
4. Use in Experiments:
- When diluting stock solutions or adding this compound to experimental setups, handle the solutions with the same level of care as the stock solution.
- Avoid direct contact with skin and eyes.
Spill and Emergency Procedures
-
Minor Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Method: Dispose of all this compound waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
Caption: Standard operational workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
